EOAI3402143
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-(3,6-dichloropyridin-2-yl)-N-[1-[4-(2-morpholin-4-ylethoxy)phenyl]butyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O3/c1-2-3-22(30-25(32)19(17-28)16-23-21(26)8-9-24(27)29-23)18-4-6-20(7-5-18)34-15-12-31-10-13-33-14-11-31/h4-9,16,22H,2-3,10-15H2,1H3,(H,30,32)/b19-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKVQQNZHGBYGQ-KNTRCKAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)C(=CC3=C(C=CC(=N3)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C1=CC=C(C=C1)OCCN2CCOCC2)NC(=O)/C(=C/C3=C(C=CC(=N3)Cl)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
EOAI3402143: A Technical Whitepaper on a Novel Deubiquitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EOAI3402143, also known as G9, is a potent and partially selective small-molecule inhibitor of deubiquitinating enzymes (DUBs), primarily targeting Ubiquitin-Specific Protease 9X (Usp9x), Usp24, and Usp5.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols. The information presented is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of oncology.
Core Target Profile & Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of specific deubiquitinases. Deubiquitinases play a crucial role in cellular homeostasis by removing ubiquitin moieties from substrate proteins, thereby regulating their stability and function. By inhibiting Usp9x, Usp24, and Usp5, this compound disrupts these processes, leading to the accumulation of ubiquitinated proteins and subsequent downstream effects, including the induction of apoptosis in tumor cells.[2][4]
The inhibition of Usp9x and Usp24 by this compound occurs through the formation of a covalent, slowly reversible bond with cysteine residues in the catalytic domain.[5] The precise mechanism of Usp5 inhibition has not yet been fully elucidated.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Inhibitory Activity
| Target | IC50 Value | Cell Line/System | Reference |
| Usp9x (catalytic domain) | 1.6 µM | Biochemical Assay | [6] |
| A375 melanoma cells (vemurafenib-sensitive) | 1 µM | Cell-based Assay | [6] |
| A375 melanoma cells (vemurafenib-resistant) | 1 µM | Cell-based Assay | [6] |
Table 2: In Vitro Cellular Effects
| Cell Line | Treatment Concentration | Effect | Reference |
| UM-2, UM-6, UM-16, UM-76 | Dose-dependent | Suppression of cell survival | [1] |
| UM-2 | 600 nM | Complete suppression of 3D colony growth | [3] |
| MM.1S multiple myeloma cells | 5 µM | Inhibition of Usp9x, Usp24, and Usp5 | [6] |
Table 3: In Vivo Efficacy
| Xenograft Model | Dosing Regimen | Effect | Reference |
| MM.1S multiple myeloma | 15 mg/kg | Reduced tumor volume | [6] |
| A375 melanoma | 15 mg/kg | Reduced tumor volume | [6] |
| MIAPACA2 pancreatic cancer | 15 mg/kg | Suppression of tumor growth | [1] |
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from a study investigating the effect of this compound on various cancer cell lines.[3]
Methodology:
-
Seed 5,000 cells per well in a 96-well plate with the desired concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM).
-
Incubate the plate for three days at 37°C in a CO2 incubator.
-
Add 20 µL of a 5 g/L MTT solution to each well.
-
Incubate for two hours at 37°C.
-
Lyse the cells in 10% SDS buffer.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
To assess proliferation, plate cells in triplicates and perform the MTT assay on days 0, 1, 2, 3, and 4.
Human Tumor Xenograft Model
This protocol describes the in vivo assessment of this compound's anti-tumor activity.[1][3]
Methodology:
-
Inject human cancer cells (e.g., MIAPACA2) subcutaneously into immunodeficient mice (e.g., NSG mice).
-
Monitor primary tumor development using caliper measurements.
-
Once tumors are measurable, randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., at 15 mg/kg) or vehicle control (e.g., PEG300/DMSO) via intraperitoneal injection every other day.[3]
-
Monitor tumor growth, animal weight, behavior, and mobility throughout the treatment period.
-
Tumor volume can be calculated to assess treatment efficacy.
Signaling Pathways and Logical Relationships
This compound Inhibition of Usp9x/Usp24 and Downstream Effects
This compound inhibits the deubiquitinating activity of Usp9x and Usp24. Usp9x is known to stabilize the anti-apoptotic protein Mcl-1 and is involved in the TGF-β signaling pathway.[7][8] Inhibition of Usp9x leads to the destabilization of its substrates, promoting apoptosis in cancer cells.
Caption: Inhibition of Usp9x/Usp24 by this compound leads to increased ubiquitination and degradation of pro-survival proteins, ultimately inducing apoptosis.
This compound and the Usp5-p53/FAS Axis in Melanoma
This compound also inhibits Usp5, which has been shown to suppress p53 and FAS levels in melanoma, linking it to the BRAF pathway.[4] By inhibiting Usp5, this compound can phenocopy the effects of Usp5 knockdown, leading to FAS induction and apoptotic sensitization.
Caption: this compound inhibits Usp5, relieving the suppression of p53 and FAS, thereby promoting apoptosis in the context of the BRAF pathway.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of this compound.
Conclusion and Future Directions
This compound is a promising deubiquitinase inhibitor with demonstrated anti-tumor activity in preclinical models of various cancers, including myeloma, melanoma, and pancreatic cancer.[1][6][7] Its ability to induce apoptosis through the inhibition of Usp9x, Usp24, and Usp5 highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanism of action, explore its efficacy in a broader range of cancer types, and optimize its pharmacological properties for potential clinical development. As of now, there are no ongoing clinical trials for this compound.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deubiquitinating ALDH1A3 key to maintaining the culprit of aggressive brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
EOAI3402143: A Technical Whitepaper on a Novel Deubiquitinase Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
EOAI3402143, also known as G9, is a potent and novel small molecule inhibitor of deubiquitinating enzymes (DUBs), with specific activity against Ubiquitin-Specific Protease 9X (Usp9x), Usp24, and Usp5. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols. The inhibition of these key DUBs by this compound triggers apoptotic pathways and suppresses tumor growth, highlighting its potential as a promising therapeutic agent in oncology. The data presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic utility of targeting the ubiquitin-proteasome system.
Core Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of Usp9x, Usp24, and Usp5. These deubiquitinases play crucial roles in stabilizing oncoproteins and regulating cell survival pathways. By inhibiting these DUBs, this compound leads to the accumulation of polyubiquitinated proteins, including key regulators of apoptosis and cell cycle progression, ultimately inducing cancer cell death.
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo activity of this compound across various cancer cell lines and xenograft models.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (USP9X catalytic domain) | 1.6 µM | In vitro biochemical assay | [1] |
| IC50 (Cell Growth Inhibition) | 1 µM | A375 melanoma cells (vemurafenib-sensitive and -resistant) | [1] |
| Effective Concentration (DUB Inhibition) | 5 µM | MM.1S multiple myeloma cells (inhibition of USP9X, USP24, and USP5) | [1] |
| Effective Concentration (3D Colony Growth Suppression) | 600 nM | UM-2 cells (complete suppression) | [2][3] |
| Parameter | Value | Tumor Model | Dosing Regimen | Reference |
| Tumor Growth Suppression | Significant reduction in tumor volume | Human MIAPACA2 pancreatic cancer xenografts | 15 mg/kg, intraperitoneal injection | [3] |
| Tumor Regression | Full blockage or regression of tumors | Myeloma xenograft models | Not specified | [4][5] |
| Tumor Volume Reduction | Significant reduction in tumor volume | MM.1S multiple myeloma and A375 melanoma xenograft models | 15 mg/kg | [1] |
Signaling Pathways
The inhibition of Usp9x, Usp24, and Usp5 by this compound perturbs critical signaling pathways involved in cancer cell survival and proliferation. The following diagram illustrates the proposed mechanism of action leading to apoptosis.
Caption: Proposed mechanism of this compound leading to apoptosis.
Experimental Protocols
In Vitro Cell Survival Assay
Objective: To determine the dose-dependent effect of this compound on cancer cell viability.
Methodology:
-
Cancer cell lines (e.g., UM-2, UM-6, UM-16, UM-76) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[2]
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A serial dilution of this compound is prepared in cell culture medium.
-
The culture medium is replaced with medium containing various concentrations of this compound or vehicle control.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity.
-
Absorbance or luminescence is measured using a plate reader, and the results are normalized to the vehicle-treated control to determine the percentage of cell survival.
3D Colony Growth Assay
Objective: To evaluate the effect of this compound on anchorage-independent growth, a hallmark of tumorigenicity.
Methodology:
-
A base layer of soft agar (e.g., 0.6% agar in culture medium) is prepared in 6-well plates and allowed to solidify.
-
Cancer cells (e.g., UM-2) are trypsinized, counted, and resuspended in a top layer of soft agar (e.g., 0.3% agar in culture medium) containing either this compound (e.g., 600 nM) or vehicle control.[2][3]
-
The cell suspension in the top agar layer is carefully overlaid onto the base layer.
-
The plates are incubated for an extended period (e.g., 2-3 weeks) to allow for colony formation.
-
Colonies are visualized and can be stained with a solution like crystal violet for easier quantification.
-
The number and size of colonies are determined using microscopy and image analysis software.
Human Tumor Xenograft Mouse Model
Objective: To assess the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human tumor cells.
-
Human cancer cells (e.g., MIAPACA2) are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).[3]
-
The cell suspension is injected subcutaneously into the flank of the mice.[3]
-
Tumors are allowed to grow to a measurable size.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., 15 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every other day).[2] The control group receives a vehicle control (e.g., PEG300/DMSO).[3]
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[2]
-
Animal weight, behavior, and overall health are monitored throughout the study.[3]
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting to confirm target inhibition).
Experimental Workflow
The following diagram outlines the typical workflow for preclinical evaluation of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising deubiquitinase inhibitor with demonstrated preclinical anti-cancer activity. Its ability to induce apoptosis and suppress tumor growth in various cancer models warrants further investigation and development. The data and protocols presented in this whitepaper provide a foundational resource for researchers aiming to explore the therapeutic potential of targeting Usp9x, Usp24, and Usp5 with this novel compound.
References
EOAI3402143 as a USP9x Inhibitor: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of EOAI3402143, a potent small-molecule inhibitor of the deubiquitinase (DUB) USP9x, with additional activity against USP24 and USP5. This compound has demonstrated significant anti-tumor effects in various preclinical cancer models, primarily through the induction of apoptosis. This document consolidates the current understanding of this compound's mechanism of action, presents its inhibitory activity in a structured format, details key experimental protocols for its evaluation, and visualizes its impact on critical signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and pharmacology.
Introduction to this compound
This compound, also referred to as G9, is a novel deubiquitinase inhibitor with potential as an anticancer agent.[1] It functions as a covalent, gradually reversible inhibitor of its primary target, Ubiquitin-Specific Peptidase 9, X-linked (USP9x), as well as USP24 and USP5.[2] USP9x is a key regulator of various cellular processes, and its dysregulation has been implicated in the pathogenesis of numerous cancers, including multiple myeloma, pancreatic cancer, and melanoma.[3][4] By inhibiting USP9x, this compound disrupts critical cell survival pathways, leading to tumor cell apoptosis and regression in preclinical models.[1][5]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the deubiquitinating activity of USP9x, USP24, and USP5.[6][7] The primary mechanism involves the stabilization of pro-apoptotic proteins that are substrates of these DUBs. A key substrate of USP9x is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[4][7] USP9x normally removes ubiquitin chains from Mcl-1, protecting it from proteasomal degradation.[7][8] Inhibition of USP9x by this compound leads to an accumulation of ubiquitinated Mcl-1, its subsequent degradation, and the induction of apoptosis.[5][8]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its inhibitory activity across different targets and cell lines.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| USP9x (catalytic domain) | 1.6 µM | Biochemical Assay | [9][10] |
| A375 Melanoma Cells (vemurafenib-sensitive and -resistant) | 1 µM | Cell Growth Assay | [9] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Effect | Reference |
| MM.1S Multiple Myeloma Xenograft | Mouse | 15 mg/kg | Reduced tumor volume | [9] |
| A375 Melanoma Xenograft | Mouse | 15 mg/kg | Reduced tumor volume | [9] |
| Human MIAPACA2 Pancreatic Cancer Xenograft | NSG Mice | 15 mg/kg | Suppressed tumor growth | [1] |
Key Signaling Pathways
USP9x-MCL1 Signaling Pathway
USP9x plays a critical role in cell survival by stabilizing the anti-apoptotic protein MCL-1. The following diagram illustrates this pathway and the effect of this compound.
Caption: USP9x-MCL1 signaling pathway and this compound's inhibitory effect.
USP9x in the Hippo-YAP Signaling Pathway
USP9x is also implicated in the regulation of the Hippo-YAP pathway, a critical signaling cascade controlling organ size and tumorigenesis. USP9x can deubiquitinate and stabilize Angiomotin (AMOT), a negative regulator of the transcriptional co-activator YAP.
Caption: Role of USP9x in the Hippo-YAP pathway and impact of its inhibition.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is adapted from studies evaluating the effect of this compound on cancer cell survival.[1]
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., UM-2, UM-6, UM-16, UM-76)[1]
-
96-well plates
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 g/L)
-
Lysis buffer (10% SDS)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a CO2 incubator.
-
Treat the cells with various concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM) and a vehicle control (DMSO).[1]
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2 hours at 37°C.[1]
-
Aspirate the medium and add 100 µL of lysis buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the in vitro MTT cell viability assay.
In Vivo Human Pancreatic Cancer Xenograft Study
This protocol is based on preclinical studies of this compound in pancreatic cancer models.[1]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a human pancreatic cancer xenograft model.
Materials:
-
Human pancreatic cancer cells (e.g., MIAPACA2)
-
NSG (NOD/SCID/IL2r-gamma null) mice
-
Matrigel/DMEM suspension
-
This compound
-
Vehicle control (e.g., PEG300/DMSO)[1]
-
Calipers
-
Surgical tools for subcutaneous injection
Procedure:
-
Subcutaneously inject 5 x 10^6 MIAPACA2 cells in 0.1 mL of Matrigel/DMEM suspension into the mid-dorsal region of NSG mice.[1]
-
Monitor tumor growth using caliper measurements twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors are measurable, randomize mice into treatment and control groups.
-
Administer this compound at a dose of 15 mg/kg or vehicle control via intraperitoneal injection every other day.[1]
-
Monitor animal weight, behavior, and mobility throughout the treatment period.
-
Continue treatment and tumor monitoring for a predetermined duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Caption: Workflow for the in vivo human pancreatic cancer xenograft study.
Conclusion
This compound is a promising USP9x inhibitor with demonstrated preclinical anti-tumor activity across a range of cancer types. Its mechanism of action, primarily through the destabilization of the anti-apoptotic protein Mcl-1, provides a strong rationale for its further development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and other USP9x inhibitors. Further investigation into the role of this compound in modulating the Hippo-YAP pathway and its efficacy in combination with other anti-cancer agents is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Regulation of the Hippo signaling pathway by ubiquitin modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitylating enzyme USP9x regulates hippo pathway activity by controlling angiomotin protein turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitinase USP9X stabilizes MCL1 and promotes tumour cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deubiquitinase USP9x Confers Radioresistance through Stabilization of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
EOAI3402143: A Potent Deubiquitinase Inhibitor Driving Apoptosis in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EOAI3402143 is a novel small-molecule inhibitor targeting the deubiquitinating enzymes (DUBs) Usp9x, Usp24, and Usp5. By disrupting the cellular ubiquitination landscape, this compound has demonstrated significant pro-apoptotic activity across a range of cancer models. This technical guide provides a comprehensive overview of the role of this compound in apoptosis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.
Introduction
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs) act as key modulators of this system by removing ubiquitin chains from substrate proteins, thereby rescuing them from degradation. Usp9x, Usp24, and Usp5 are DUBs that have been implicated in the stabilization of oncoproteins and the suppression of tumor suppressor proteins, making them attractive targets for therapeutic intervention.
This compound has emerged as a potent inhibitor of these DUBs, demonstrating the ability to induce apoptosis in various cancer cell lines and suppress tumor growth in preclinical models.[1][2][3] This guide will delve into the technical details of its pro-apoptotic functions.
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the inhibition of Usp9x, Usp24, and Usp5.[1][3] This inhibition leads to the accumulation of polyubiquitinated proteins, triggering cellular stress and activating apoptotic pathways.
Key molecular events include:
-
Downregulation of Mcl-1: Usp9x is known to stabilize the anti-apoptotic protein Mcl-1. Inhibition of Usp9x by this compound leads to the degradation of Mcl-1, tipping the cellular balance towards apoptosis.[4]
-
Activation of the p53 Pathway: Inhibition of Usp5 by this compound can lead to the stabilization and activation of the tumor suppressor protein p53.[5] Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including FAS.[2][6]
-
Induction of DNA Damage: In non-small cell lung cancer (NSCLC) cells, this compound has been shown to cause DNA damage, which in turn activates the p53 pathway, leading to cell cycle arrest and apoptosis.[5][7]
-
Caspase Activation: The culmination of these events is the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[5][8] Inhibition of DUBs by compounds like this compound has been linked to the cleavage and activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[5][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the pro-apoptotic effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line(s) | Assay Type | Concentration(s) | Observed Effect | Reference(s) |
| UM-2, UM-6, UM-16, UM-76 (Myeloma) | MTT Assay | 1, 2, 3, 4, and 5 µM | Dose-dependent suppression of cell survival | [2] |
| UM-2 (Myeloma) | 3D Colony Growth | 600 nM | Complete suppression of colony growth | [2][3] |
| Myeloma and Diffuse Large B-cell Lymphoma Cells | Apoptosis Assay | Not Specified (nM range) | Nanomolar apoptotic activity | [9] |
| NSCLC Cells | Annexin V Staining | Not Specified | Significant increase in Annexin V positive cells | [5] |
| NSCLC Cells | Caspase-3 Activation Assay | Not Specified | Significant increase in activated Caspase-3 | [5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Observed Effect | Reference(s) |
| Myeloma | Mice | Not Specified | Full blockage or regression of tumors | [1][4][9] |
| Human MIAPACA2 (Pancreatic Cancer) Xenografts | NSG Mice | 15 mg/kg, intraperitoneal injection | Suppression of tumor growth | [2][3] |
| Melanoma | Not Specified | Not Specified | Full blockage of tumor growth | [6] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis.
Caption: Mechanism of this compound-induced apoptosis.
Caption: Workflow for assessing apoptosis via Annexin V staining.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
5.1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., UM-2, UM-6, UM-16, UM-76) in a 96-well plate at a density of 5,000 cells per well.[2]
-
Treatment: Add varying concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM) to the wells.[2] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.[2]
-
MTT Addition: Add 20 µL of a 5 g/L MTT solution to each well and incubate for 2 hours at 37°C.[2]
-
Lysis: Lyse the cells by adding 10% SDS buffer.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[2]
5.2. In Vivo Tumor Xenograft Studies
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5x10^6 MIAPACA2 cells) suspended in a Matrigel/DMEM mixture into the flank of immunodeficient mice (e.g., NSG mice).[2]
-
Tumor Growth Monitoring: Allow tumors to reach a measurable size (e.g., approximately 100 mm³).[2]
-
Treatment Groups: Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 15 mg/kg) via intraperitoneal injection.[2][3] The vehicle control can be a mixture of PEG300 and DMSO.[2][3]
-
Monitoring: Monitor tumor growth using caliper measurements, and observe animal weight, behavior, and mobility throughout the treatment period.[2][3]
5.3. Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
5.4. Western Blotting for Apoptosis-Related Proteins
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against proteins of interest (e.g., Mcl-1, p53, cleaved Caspase-3, PARP).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis by inhibiting the deubiquitinases Usp9x, Usp24, and Usp5. Its multifaceted mechanism of action, involving the destabilization of anti-apoptotic proteins and the activation of tumor suppressor pathways, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound and other DUB inhibitors as novel cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EOAI, a ubiquitin-specific peptidase 5 inhibitor, prevents non-small cell lung cancer progression by inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. EOAI, a ubiquitin-specific peptidase 5 inhibitor, prevents non-small cell lung cancer progression by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
EOAI3402143: A Technical Guide to a Novel Deubiquitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EOAI3402143, also known as G9, is a potent, small-molecule inhibitor of deubiquitinating enzymes (DUBs), a class of proteases that regulate protein stability and function by removing ubiquitin. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, target profile, and its functional effects in preclinical cancer models. Detailed experimental protocols and quantitative data are presented to support researchers in utilizing this compound for their investigations into the therapeutic potential of DUB inhibition.
Introduction to Deubiquitinase Inhibition and this compound
The ubiquitin-proteasome system is a critical cellular machinery that governs protein degradation and signaling. Deubiquitinating enzymes (DUBs) counteract the process of ubiquitination, thereby rescuing proteins from degradation and modulating various cellular pathways. Dysregulation of DUB activity is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive therapeutic targets.[1]
This compound is a novel deubiquitinase inhibitor that has demonstrated significant anti-cancer activity.[2][3] It is a derivative of the earlier DUB inhibitor WP1130, but with improved aqueous solubility and greater cellular activity against its targets.[4] This compound has been shown to induce apoptosis and suppress tumor growth in various cancer models, highlighting its potential as a therapeutic agent.[2][3][4]
Mechanism of Action and Target Profile
This compound functions as a covalent inhibitor, forming a gradually reversible bond with cysteine residues in the catalytic domain of its target deubiquitinases.[5] Its primary targets are Ubiquitin-Specific Protease 9X (USP9X), USP24, and USP5.[6][7][8][9]
-
USP9X and USP24: this compound dose-dependently inhibits the activity of USP9X and USP24.[2][3][6][7] These DUBs are closely related and have been implicated in the stabilization of various oncoproteins. For instance, USP9X is known to deubiquitinate and stabilize proteins involved in cell survival and proliferation, such as Mcl-1 and ALDH1A3.[3][10] The inhibition of USP9X can lead to a compensatory upregulation of USP24, which is also targeted by this compound.[10]
-
USP5: this compound also inhibits USP5.[6][7][9] USP5 is involved in the disassembly of unanchored polyubiquitin chains and has been linked to the regulation of p53 and FAS levels in melanoma.[2] While the inhibitory effect on USP5 is established, the precise mechanism of inhibition is yet to be fully elucidated.[5]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its targets and its effects on cancer cell lines have been quantified in several studies.
| Target/Cell Line | IC50 Value | Notes |
| USP9X (catalytic domain) | 1.6 µM | In vitro biochemical assay.[4][11] |
| A375 melanoma cells (vemurafenib-sensitive and -resistant) | 1 µM | Cell growth inhibition.[5][11] |
Signaling Pathways and Cellular Effects
The inhibition of USP9X, USP24, and USP5 by this compound leads to the destabilization of their respective substrate proteins, triggering downstream signaling cascades that culminate in anti-tumor effects.
Induction of Apoptosis
By inhibiting USP9X and USP24, this compound promotes the degradation of anti-apoptotic proteins, such as Mcl-1, leading to increased tumor cell apoptosis.[3][4] This is a key mechanism underlying its efficacy in B-cell malignancies like multiple myeloma.[3]
Caption: this compound-mediated inhibition of USP9X/USP24 leads to Mcl-1 destabilization and apoptosis.
Cell Cycle Arrest
Inhibition of USP5 by this compound has been shown to impact cell cycle progression. USP5 can deubiquitinate and stabilize Cyclin D1 (CCND1), a key regulator of the G1/S phase transition. By inhibiting USP5, this compound promotes the degradation of Cyclin D1, leading to cell cycle arrest. This has been demonstrated in non-small cell lung cancer (NSCLC) cells.[12]
Caption: this compound inhibits USP5, leading to Cyclin D1 degradation and cell cycle arrest.
In Vitro and In Vivo Anti-Tumor Activity
This compound has demonstrated broad anti-tumor activity in a range of cancer cell lines and in vivo models.
| Cancer Type | In Vitro Effects | In Vivo Model | In Vivo Effects |
| B-cell Malignancies (e.g., Multiple Myeloma) | Induces apoptosis, suppresses cell survival.[2][4] | Myeloma tumor xenografts in mice.[3] | Fully blocks or regresses tumors.[3][4] |
| Melanoma | Inhibits growth of vemurafenib-sensitive and -resistant cells.[11] | A375 melanoma xenografts in mice.[11] | Reduces tumor volume.[11] |
| Pancreatic Cancer | Suppresses cell survival and 3D colony growth.[6] | MIAPACA2 human pancreatic cancer xenografts in NSG mice.[2][6] | Suppresses tumor growth.[2][6] |
| Non-Small Cell Lung Cancer (NSCLC) | Inhibits cell viability.[12] | NSCLC xenografts in nude mice.[12] | Suppresses tumor growth.[12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of this compound on cancer cell survival.[2]
Workflow:
References
- 1. Deubiquitylating Enzymes in Cancer and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 3. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. This compound | DUB抑制剂 | MCE [medchemexpress.cn]
- 10. Deubiquitinating ALDH1A3 key to maintaining the culprit of aggressive brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
Hypothetical Technical Guide: EOAI3402143 in B-cell Malignancies
As of my last update, there is no publicly available scientific literature or clinical trial data for a compound designated "EOAI3402143" in the context of B-cell malignancies. This identifier does not correspond to any known drug or research compound in major databases.
Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for "this compound" as no information exists in the public domain.
Should information on "this compound" become available in the future, a guide would be structured to include the following sections, adhering to the user's specified requirements.
This guide outlines the hypothetical preclinical and clinical data, mechanism of action, and experimental methodologies related to the investigational compound this compound for the treatment of B-cell malignancies.
Introduction
B-cell malignancies represent a diverse group of cancers originating from B-lymphocytes. While significant therapeutic advancements have been made, there remains a critical need for novel agents with improved efficacy and safety profiles. This compound is a novel therapeutic candidate being investigated for its potential in this setting. This document provides a comprehensive overview of its development.
Mechanism of Action
This section would describe the molecular target and signaling pathways modulated by this compound. A diagram illustrating this pathway would be included.
Caption: Hypothetical signaling pathway of this compound in a malignant B-cell.
Preclinical Data
This section would present in vitro and in vivo data for this compound.
In Vitro Activity
A table summarizing the in vitro potency of this compound across a panel of B-cell malignancy cell lines would be presented here.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | B-cell Malignancy Subtype | IC50 (nM) |
| Cell Line A | Diffuse Large B-cell Lymphoma (DLBCL) | X |
| Cell Line B | Mantle Cell Lymphoma (MCL) | Y |
| Cell Line C | Chronic Lymphocytic Leukemia (CLL) | Z |
In Vivo Efficacy
Data from xenograft or other animal models would be summarized here.
Table 2: Hypothetical In Vivo Efficacy of this compound in a DLBCL Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (Dose 1) | A |
| This compound (Dose 2) | B |
Experimental Protocols
This section would provide detailed methodologies for key experiments.
Cell Viability Assay
A detailed protocol for assessing the cytotoxic effects of this compound on B-cell malignancy cell lines would be described here. This would include cell seeding densities, drug concentration ranges, incubation times, and the specific viability reagent used (e.g., CellTiter-Glo®).
Caption: Workflow for a typical in vitro cell viability assay.
Xenograft Mouse Model
The protocol for evaluating the in vivo efficacy of this compound would be detailed, including the mouse strain, cell line used for implantation, tumor volume measurement methodology, and the dosing regimen for this compound.
Clinical Development
This section would summarize any available clinical trial data for this compound.
Table 3: Hypothetical Phase I Clinical Trial Results
| Dose Level | Number of Patients | Observed Toxicities |
| 1 | 3 | Grade 1 Nausea |
| 2 | 3 | Grade 1 Fatigue |
| 3 | 4 | Grade 2 Neutropenia |
Conclusion
A concluding summary of the current (hypothetical) understanding of this compound and its potential future development would be provided here.
EOAI3402143: A Technical Guide to a Novel Deubiquitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EOAI3402143, also known as G9, is a potent, cell-permeable small molecule inhibitor of deubiquitinating enzymes (DUBs). It demonstrates significant inhibitory activity against Ubiquitin-Specific Proteases (USPs) such as Usp9x, Usp24, and Usp5.[1][2][3][4] This technical guide provides a comprehensive review of the existing scientific literature on this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and outlining experimental protocols. The document also includes visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its biological functions and therapeutic potential, particularly in oncology.
Introduction
This compound is a novel covalent deubiquitinase inhibitor with the chemical formula C25H28Cl2N4O3 and a molecular weight of 503.42 g/mol .[5] It has emerged as a significant research tool and potential therapeutic agent due to its ability to dose-dependently inhibit specific DUBs, leading to increased tumor cell apoptosis and regression of tumors in preclinical models.[2][3] Compared to its predecessor WP1130, this compound exhibits improved aqueous solubility and greater cellular Usp9x inhibitory activity.[4]
Mechanism of Action
This compound functions by inhibiting the catalytic activity of several deubiquitinating enzymes, primarily Usp9x, Usp24, and Usp5.[1][2][3] Deubiquitinases play a crucial role in cellular homeostasis by removing ubiquitin moieties from substrate proteins, thereby regulating their degradation and signaling functions. By inhibiting these enzymes, this compound disrupts these processes, leading to the accumulation of polyubiquitinated proteins and triggering downstream cellular events such as apoptosis. The inhibition of Usp9x and Usp24 is achieved through a covalent, slowly reversible interaction with cysteine residues in the catalytic domain.[6] While the precise mechanism of Usp5 inhibition is yet to be fully elucidated, its inhibition contributes to the overall cellular effect of the compound.[6]
Signaling Pathway of this compound Inhibition
Caption: Inhibition of DUBs by this compound leads to apoptosis.
Quantitative Data from In Vitro Studies
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| UM-2, UM-6, UM-16, UM-76 | Not Specified | Cell Survival | Dose-dependent | Suppression of cell survival | [1] |
| UM-2 | Not Specified | 3D Colony Growth | 600 nM | Complete suppression | [3] |
| Myeloma cell lines | Multiple Myeloma | Apoptosis | nM range | Apoptotic activity | [4] |
| Diffuse large B-cell lymphomas | Lymphoma | Apoptosis | Not Specified | Apoptotic activity | [4] |
| A549, H1299 | Non-Small Cell Lung Cancer | Cell Viability (CCK-8) | Dose-dependent | Inhibition of cell viability | [7][8][9] |
Quantitative Data from In Vivo Studies
Preclinical studies using xenograft models have shown the efficacy of this compound in suppressing tumor growth.
| Animal Model | Cancer Type | Cell Line | Treatment | Effect | Reference |
| NSG Mice | Pancreatic Cancer | MIAPACA2 | 15 mg/kg this compound | Suppression of tumor growth | [1] |
| NSG Mice | Not Specified | Murine 8041 | 15 mg/kg this compound | No significant effect on tumor growth, but Usp9x activity was inhibited | [1][3] |
| Mice | Myeloma | Not Specified | Not Specified | Fully blocks or regresses myeloma tumors | [2][4] |
| Athymic BALB/c nude mice | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Suppression of xenograft tumor growth | [7][8] |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is adapted from studies on various cancer cell lines.[3]
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate.
-
Treatment: Add varying concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM) to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 g/L MTT solution to each well and incubate for 2 hours at 37°C.
-
Cell Lysis: Lyse the cells using a 10% SDS buffer.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
In Vivo Tumor Xenograft Study
This protocol is based on studies in pancreatic cancer models.[1][3]
-
Cell Preparation: Prepare a suspension of 5x10^6 MIAPACA2 cells in 0.1 mL of a Matrigel/DMEM mixture.
-
Implantation: Subcutaneously inject the cell suspension into the mid-dorsal region of NSG mice.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements until tumors reach approximately 100 mm³.
-
Grouping: Randomly assign mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound intraperitoneally at a dose of 15 mg/kg every other day. The vehicle control group receives a solution of PEG300/DMSO.
-
Monitoring: Monitor tumor growth, animal weight, behavior, and mobility throughout the treatment period.
In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound is a valuable research tool for studying the roles of Usp9x, Usp24, and Usp5 in cellular processes and disease. Its potent anti-cancer properties demonstrated in both in vitro and in vivo models highlight its potential as a lead compound for the development of novel cancer therapeutics. Further research is warranted to explore its full therapeutic window, safety profile, and efficacy in a broader range of malignancies. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - Zhang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Covalent Inhibition of Deubiquitinases by EOAI3402143
For Researchers, Scientists, and Drug Development Professionals
Abstract
EOAI3402143, also known as G9, is a potent, cell-permeable covalent inhibitor of deubiquitinating enzymes (DUBs), primarily targeting Ubiquitin Specific Peptidases (USPs) 9X, 24, and 5. As a derivative of WP1130, this compound exhibits improved aqueous solubility and enhanced cellular activity, positioning it as a valuable tool for investigating the roles of these DUBs in cellular processes and as a potential therapeutic agent, particularly in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of covalent inhibition, quantitative activity data, detailed experimental protocols for its use in vitro and in vivo, and a visual representation of the key signaling pathways it modulates.
Introduction
Deubiquitinating enzymes are critical regulators of protein stability and function, playing pivotal roles in a myriad of cellular pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. This compound has emerged as a significant small molecule inhibitor for studying and targeting USP9X, USP24, and USP5. These enzymes are involved in critical cancer-related pathways such as the Hippo, Notch, and Wnt/β-catenin signaling cascades. This guide aims to provide researchers with the essential technical details to effectively utilize this compound in their studies.
Mechanism of Covalent Inhibition
This compound functions as a covalent inhibitor, a mechanism that involves the formation of a stable, covalent bond with its target enzyme. This irreversible or slowly reversible inhibition offers the advantage of prolonged target engagement and potent biological effects.
The Electrophilic Warhead
The chemical structure of this compound features an α,β-unsaturated carbonyl group, which acts as an electrophilic "warhead".[1][2][3] This functional group is susceptible to nucleophilic attack by the thiol group of cysteine residues.[1][4][5]
Reaction with the Catalytic Cysteine
The catalytic activity of cysteine proteases, including the USP family of DUBs, relies on a catalytic triad or dyad of amino acids in the active site, which always includes a highly reactive cysteine residue.[6][7][8][9] The thiol group of this cysteine is the primary nucleophile in the deubiquitination reaction. This compound's α,β-unsaturated carbonyl moiety undergoes a Michael addition reaction with the active site cysteine of its target DUBs (USP9X, USP24, and USP5), forming a stable covalent adduct.[1][10] This covalent modification effectively and irreversibly blocks the enzyme's catalytic activity. While the specific cysteine residue has not been explicitly identified for this compound, it is widely understood to be the catalytic cysteine within the enzyme's active site.[11]
dot
Caption: Covalent inhibition mechanism of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing a basis for experimental design.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 | Assay Type | Reference |
| USP9X (catalytic domain) | 1.6 µM | Enzymatic Assay | [12] |
| A375 Melanoma Cells (vemurafenib-sensitive) | 1 µM | Cell Growth Assay | [12] |
| A375 Melanoma Cells (vemurafenib-resistant) | 1 µM | Cell Growth Assay | [12] |
Table 2: Cellular and In Vivo Experimental Concentrations
| Application | Cell Line(s) | Concentration/Dosage | Effect | Reference |
| Cell Survival Suppression | UM-2, UM-6, UM-16, UM-76 | 1-5 µM | Dose-dependent suppression | [13][14] |
| 3D Colony Growth Inhibition | UM-2 | 600 nM | Complete suppression | [14] |
| DUB Inhibition in Cells | MM.1S Multiple Myeloma | 5 µM | Inhibition of USP9X, USP24, USP5 | [12] |
| In Vivo Tumor Regression | MM.1S and A375 Xenografts | 15 mg/kg | Reduced tumor volume | [12][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Deubiquitinase (DUB) Activity Assay
This protocol is a general guideline for measuring the enzymatic activity of a DUB in the presence of an inhibitor.
dot
References
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics [mdpi.com]
- 4. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining cysteines available for covalent inhibition across the human kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
- 9. Variety in the USP deubiquitinase catalytic mechanism | Life Science Alliance [life-science-alliance.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. embopress.org [embopress.org]
- 12. caymanchem.com [caymanchem.com]
- 13. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 14. medchemexpress.com [medchemexpress.com]
The DUB Inhibitor EOAI3402143: A Technical Guide to its Impact on Mcl-1 Stability and Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor for many cancer cells and a key contributor to therapeutic resistance.[1][2] Unlike other Bcl-2 family proteins, Mcl-1 is characterized by a very short half-life, making its stability a crucial point of regulation for cell fate.[1][3][4] The deubiquitinating enzymes (DUBs) USP9X and USP24 play a pivotal role in stabilizing Mcl-1 by removing ubiquitin chains, thereby preventing its proteasomal degradation.[5] The small molecule EOAI3402143 has emerged as a potent inhibitor of these DUBs, leading to the destabilization of Mcl-1 and subsequent induction of apoptosis in cancer cells.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on Mcl-1 stability, and details the experimental protocols used to elucidate these effects.
Core Mechanism: Inhibition of Deubiquitinases
This compound is a deubiquitinase (DUB) inhibitor that demonstrates potent, dose-dependent inhibition of USP9X, USP24, and USP5.[6][7] By targeting USP9X and USP24, this compound disrupts the deubiquitination of Mcl-1, leading to its increased ubiquitination and subsequent degradation by the proteasome. This reduction in cellular Mcl-1 levels is a key event that triggers the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Target | IC50 | Assay Conditions | Reference |
| USP9X (catalytic domain) | 1.6 µM | In vitro biochemical assay | Cayman Chemical |
| Cell Line | Treatment Concentration | Effect | Reference |
| MM.1S (Multiple Myeloma) | 5 µM | Inhibition of USP9X, USP24, and USP5 | Cayman Chemical |
| UM-2, UM-6, UM-16, UM-76 | Dose-dependent | Suppression of cell survival | --INVALID-LINK-- |
| UM-2 | 600 nM | Complete suppression of 3D colony growth | --INVALID-LINK-- |
| A375 (Melanoma) | 1 µM | IC50 for growth inhibition | Cayman Chemical |
| In Vivo Model | Dosage | Effect | Reference |
| MM.1S Xenograft | 15 mg/kg | Reduction in tumor volume | Cayman Chemical |
| A375 Xenograft | 15 mg/kg | Reduction in tumor volume | Cayman Chemical |
| MIAPACA2 Xenograft | 15 mg/kg | Suppression of tumor growth | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
Mcl-1 Stability Regulation and the Impact of this compound
The stability of the Mcl-1 protein is tightly regulated by a balance between ubiquitination by E3 ligases (e.g., MULE) and deubiquitination by DUBs, primarily USP9X and USP24. This compound disrupts this balance by inhibiting USP9X and USP24, leading to the accumulation of polyubiquitinated Mcl-1, which is then targeted for degradation by the 26S proteasome.
Caption: Regulation of Mcl-1 stability and the inhibitory effect of this compound.
Apoptosis Induction via Mcl-1 Destabilization
The degradation of Mcl-1 frees up pro-apoptotic proteins such as Bak and Bax, which can then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Apoptotic pathway induced by this compound-mediated Mcl-1 degradation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., UM-2, UM-6, UM-16, UM-76)
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
SDS lysis buffer (10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in complete medium.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM) or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2 hours at 37°C.
-
Add 100 µL of SDS lysis buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
Western Blot Analysis for Mcl-1 Protein Levels
This protocol is used to determine the effect of this compound on Mcl-1 protein expression.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Mcl-1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
In Vivo Ubiquitination Assay
This protocol is used to assess the ubiquitination status of Mcl-1 following this compound treatment.[8]
Materials:
-
Cancer cells co-transfected with HA-ubiquitin and a vector expressing Mcl-1
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer (containing 1% SDS, heated to 95°C)
-
Dilution buffer (without SDS)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-HA antibody for western blotting
Procedure:
-
Co-transfect cells with HA-ubiquitin and Mcl-1 expression vectors.
-
Treat the cells with this compound or vehicle control.
-
Add MG132 for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in hot SDS-containing lysis buffer and then dilute with SDS-free buffer.
-
Immunoprecipitate Mcl-1 using an anti-Mcl-1 antibody and protein A/G beads.
-
Wash the beads extensively.
-
Elute the immunoprecipitated proteins and analyze by western blotting using an anti-HA antibody to detect ubiquitinated Mcl-1.
Mcl-1 Protein Half-Life Determination (Cycloheximide Chase Assay)
This protocol is used to measure the effect of this compound on the stability of the Mcl-1 protein.[3][9][10]
Materials:
-
Cancer cells
-
This compound
-
Cycloheximide (CHX, a protein synthesis inhibitor)
-
Lysis buffer
-
Western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle control for a predetermined time.
-
Add cycloheximide (e.g., 10-50 µg/mL) to the culture medium to block new protein synthesis.
-
Collect cell lysates at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).
-
Perform western blot analysis for Mcl-1 and a loading control as described above.
-
Quantify the Mcl-1 band intensity at each time point and normalize to the loading control.
-
Plot the normalized Mcl-1 intensity versus time to determine the protein half-life.
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on Mcl-1 for survival. Its ability to inhibit the deubiquitinases USP9X and USP24 leads to the specific degradation of Mcl-1, thereby triggering apoptosis. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanism of action of this compound and to evaluate its potential in various cancer models. A thorough understanding of the interplay between this compound, DUBs, and Mcl-1 stability will be crucial for the successful clinical development of this and similar targeted therapies.
References
- 1. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination and deubiquitination of MCL1 in cancer: deciphering chemoresistance mechanisms and providing potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RAPID TURNOVER OF MCL-1 COUPLES TRANSLATION TO CELL SURVIVAL AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiquitin-Independent Degradation of Antiapoptotic MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid turnover of mcl-1 couples translation to cell survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Dosing of EOAI3402143 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of EOAI3402143, a deubiquitinase (DUB) inhibitor, in mouse models. The information compiled here is based on preclinical studies evaluating the compound's anti-tumor efficacy.
Mechanism of Action
This compound is a potent inhibitor of the deubiquitinating enzymes Usp9x, Usp24, and Usp5.[1] By inhibiting these DUBs, this compound prevents the removal of ubiquitin chains from pro-apoptotic proteins, such as MCL-1 and XIAP. This leads to their degradation by the proteasome, ultimately promoting apoptosis in cancer cells.[2] The compound has been shown to dose-dependently increase tumor cell apoptosis and lead to tumor regression in mouse models.[2][3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
In Vivo Dosing and Administration
Efficacy Studies in Xenograft Models
The following table summarizes the dosing regimen for this compound used in efficacy studies in mouse xenograft models.
| Parameter | Details | Reference |
| Compound | This compound | [3][4] |
| Mouse Strain | NSG (NOD/SCID/IL2r-g null) | [1][3][4] |
| Tumor Models | MIAPACA2 (human pancreatic cancer), 8041 (murine pancreatic cancer) | [1][3][4] |
| Dose | 15 mg/kg | [1][3][4] |
| Route of Admin. | Intraperitoneal (i.p.) injection | [3][4] |
| Frequency | Every other day | [4] |
| Vehicle | 1:1 mixture of DMSO and PEG300 | [4] |
| Efficacy | Suppression of tumor growth in human tumor xenografts | [1][3] |
Toxicity and Tolerability
In studies using a 15 mg/kg dosing regimen, this compound was reported to be well-tolerated. Monitoring of animal weight, behavior, and mobility showed no significant adverse effects.[1][3] Furthermore, biological analyses in mice treated with 15 mg/kg of this compound showed no significant alterations in the levels of alanine aminotransferase, aspartate aminotransferase, creatinine, or urea, indicating no significant liver or kidney toxicity at this dose.[5]
| Parameter | Observation | Reference |
| General Health | No abnormal clinical signs | [1][3] |
| Body Weight | Monitored, no significant changes reported | [1][3] |
| Organ Function | No significant changes in liver or kidney biomarkers | [5] |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile, pyrogen-free saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for a 1:1 DMSO:PEG300 Vehicle:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.
-
For a final dosing solution, mix the this compound stock solution with an equal volume of PEG300. For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, mix 100 µL of a 25 mg/mL DMSO stock with 100 µL of PEG300 and 800 µL of saline.
-
Vortex the solution until it is clear and homogenous.
-
It is recommended to prepare the dosing solution fresh on the day of use.[6]
Tumor Xenograft Model and Dosing Workflow
The following diagram outlines the workflow for a typical in vivo efficacy study using a xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
EOAI3402143: Application Notes and Protocols for Use in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
EOAI3402143, also known as G9, is a potent and covalent inhibitor of deubiquitinases (DUBs), demonstrating significant activity against Ubiquitin-Specific Protease 9X (USP9X), USP24, and USP5.[1][2][3][4] Its ability to induce apoptosis in tumor cells has positioned it as a compound of interest in cancer research and drug development.[2][3] this compound has been shown to suppress tumor growth in various cancer models, including melanoma and multiple myeloma.[4][5] These application notes provide detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), protocols for its preparation and use in experimental settings, and an overview of its mechanism of action.
Solubility Data
The solubility of this compound in DMSO varies across different suppliers, which may be attributable to slight batch-to-batch variations.[6] It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2] Sonication may be required to achieve complete dissolution.[1][7]
| Supplier | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| MedchemExpress | 50 mg/mL[1][7] | 99.32 mM[1][7] | Ultrasonic treatment is needed.[1][7] |
| Selleck Chemicals | 100 mg/mL[2][6] | 198.64 mM[2][6] | Use fresh DMSO.[2][6] |
| ProbeChem | Not specified | 10 mM[3][8] | |
| Cayman Chemical | 1-10 mg/mL[4] | Not specified | Described as "Sparingly soluble".[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (503.42 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM stock, 5.03 mg of this compound is required.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator for 5-10 minutes to aid dissolution.[1][7] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[1][7]
Protocol 2: Preparation of Formulations for In Vivo Studies
For in vivo experiments, this compound is typically administered in a vehicle solution. Below are common formulations. It is essential to first prepare a concentrated stock solution in DMSO.
Formulation A: DMSO/PEG300/Tween-80/Saline
This formulation results in a clear solution suitable for injection.[1][7]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (for a final concentration of ≥ 2.5 mg/mL): [1][7]
-
Prepare a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution.
-
For a 1 mL final volume, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix.
-
The prepared solution should be used immediately for optimal results.[2][6]
Formulation B: DMSO/Corn Oil
This formulation also yields a clear solution.[1][7]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Corn oil
Procedure (for a final concentration of ≥ 2.5 mg/mL): [1][7]
-
Prepare a 10% DMSO and 90% corn oil solution.
-
For a 1 mL final volume, add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
This solution should be used fresh. If continuous dosing for more than two weeks is planned, this formulation should be used with caution.[1]
Mechanism of Action & Signaling Pathway
This compound exerts its biological effects by inhibiting the activity of several deubiquitinases, primarily USP9X, USP24, and USP5.[9] These enzymes are responsible for removing ubiquitin chains from target proteins, thereby preventing their degradation by the proteasome. By inhibiting these DUBs, this compound leads to the accumulation of ubiquitinated proteins, which can trigger cellular stress and apoptosis. For instance, inhibition of USP5 has been shown to promote the degradation of Cyclin D1, a key regulator of cell cycle progression, leading to cell cycle arrest and suppression of tumor growth in non-small cell lung cancer.[10]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro cell viability assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. probechem.com [probechem.com]
- 9. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EOAI3402143 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EOAI3402143, also known as G9, is a potent and selective deubiquitinase (DUB) inhibitor targeting ubiquitin-specific proteases (USPs) such as Usp9x, Usp24, and Usp5.[1][2][3] By inhibiting these enzymes, this compound can induce tumor cell apoptosis and suppress cell survival, making it a compound of significant interest in cancer research and drug development.[1][2][4] These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting.
Product Information
| Property | Value | Reference |
| Synonyms | G9, Deubiquitinase inhibitor G9 | [5][6][7] |
| CAS Number | 1699750-95-2 | [5][6][7] |
| Molecular Formula | C25H28Cl2N4O3 | [5][6][7] |
| Molecular Weight | 503.42 g/mol | [7][8][9] |
| Target | Deubiquitinase (DUB), specifically Usp9x, Usp24, and Usp5 | [1][2][3] |
Biological Activity
This compound is a covalent inhibitor that has demonstrated dose-dependent inhibition of its target deubiquitinases.[2][5][10] This inhibition leads to an increase in tumor cell apoptosis.[1][4] It has shown greater aqueous solubility and cellular Usp9x inhibitory activity compared to its predecessor, WP1130.[10] In various cancer cell lines, including myeloma, diffuse large B-cell lymphomas, and melanoma, this compound has displayed apoptotic activity.[5][10]
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in different experimental setups.
| Cell Line/Assay | Effective Concentration / IC50 | Observed Effect | Reference |
| Usp9x Catalytic Domain | IC50 = 1.6 µM | Inhibition of catalytic activity | [6] |
| MM.1S Multiple Myeloma Cells | 5 µM | Inhibition of Usp9x, Usp24, and Usp5 | [6] |
| A375 Melanoma Cells (Vemurafenib-sensitive and -resistant) | IC50 = 1 µM | Inhibition of cell growth | [6] |
| UM-2, UM-6, UM-16, UM-76 | 1, 2, 3, 4, and 5 µM | Dose-dependent suppression of cell survival | [3][4] |
| UM-2 3D Colony Growth | 600 nM | Complete suppression of colony growth | [1][4] |
| A549 and H1299 NSCLC Cells | Concentration-dependent | Inhibition of cell viability | [11] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. For a 10 mM stock solution, dissolve 5.03 mg of this compound in 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Sterilization: While not always necessary for DMSO stocks, if required, the solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures.
Cell Viability Assay (MTT Assay Example)
This protocol is an example based on described methodologies.[3][4]
Materials:
-
Cancer cell lines of interest (e.g., UM-2, A549)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Lysis buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.[3][4]
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM) and a vehicle control.[4]
-
Incubation: Incubate the plate for the desired duration (e.g., 3 days) at 37°C in a CO2 incubator.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3][4]
-
Cell Lysis: Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[3][4]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits DUBs, leading to decreased cell survival and increased apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after treatment with this compound.
Safety Precautions
This compound is for research use only and has not been fully validated for medical applications.[5] Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. probechem.com [probechem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. molnova.com [molnova.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
EOAI3402143 Formulation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
EOAI3402143, also known as G9, is a potent and selective small molecule inhibitor of deubiquitinating enzymes (DUBs), specifically targeting USP9X, USP24, and USP5.[1][2] These enzymes play a critical role in regulating the stability of various proteins involved in cell survival and proliferation. By inhibiting these DUBs, this compound can induce apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy. This document provides detailed application notes and protocols for the formulation and use of this compound in preclinical animal studies, with a focus on xenograft models of hematological malignancies and solid tumors.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the deubiquitinating activity of USP9X, USP24, and USP5.[1][2] This leads to an accumulation of ubiquitinated forms of pro-apoptotic proteins and a decrease in the levels of key survival proteins, ultimately triggering programmed cell death in cancer cells.
Figure 1: Simplified signaling pathway of this compound.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft models.
Myeloma
In a study by Peterson et al. (2015), this compound was shown to fully block or regress myeloma tumors in mice.[3]
Pancreatic Cancer
Research by Pal et al. (2018) indicated that inhibition of USP9X by compounds like this compound suppresses the in vivo growth of pancreatic ductal adenocarcinoma.[4]
Data Presentation
Table 1: Summary of In Vivo Studies with this compound
| Tumor Model | Animal Strain | Treatment | Vehicle | Efficacy | Reference |
| Myeloma | Not Specified | 15 mg/kg, i.p., every other day | DMSO:PEG300 | Fully blocked or regressed tumors | Peterson et al., Blood, 2015 |
| Pancreatic (MIAPACA2) | NSG Mice | 15 mg/kg, i.p., every other day | DMSO:PEG300 | Suppression of tumor growth | Pal et al., Neoplasia, 2018 |
| Pancreatic (8041) | NSG Mice | 15 mg/kg, i.p., every other day | DMSO:PEG300 | No significant effect on tumor growth | Pal et al., Neoplasia, 2018 |
| Melanoma (A375) | Not Specified | 15 mg/kg | Not Specified | Reduced tumor volume | Vendor Data |
| Multiple Myeloma (MM.1S) | Not Specified | 15 mg/kg | Not Specified | Reduced tumor volume | Vendor Data |
Note: Detailed quantitative data on tumor growth inhibition percentages and statistical significance are not publicly available in the referenced materials.
Experimental Protocols
Formulation of this compound for In Vivo Administration
1. DMSO:PEG300 (1:1) Formulation
This formulation has been successfully used in published preclinical studies.[4]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
-
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing equal volumes of DMSO and PEG300.
-
To prepare the final dosing solution, dilute the this compound stock solution with the DMSO:PEG300 vehicle to the desired final concentration. For a 15 mg/kg dose in a mouse with a dosing volume of 100 µL, the final concentration would be approximately 3 mg/mL (assuming a 20g mouse).
-
Vortex the final solution thoroughly to ensure homogeneity.
-
The solution should be prepared fresh before each administration.
-
2. Formulation with Tween-80 and Saline
This formulation aims to improve the solubility and bioavailability of the compound.
-
Materials:
-
This compound powder
-
DMSO, cell culture grade
-
PEG300
-
Tween-80 (Polysorbate 80)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
-
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
Mix thoroughly. This will result in a clear solution with a final this compound concentration of 2.5 mg/mL.
-
Animal Dosing and Monitoring Protocol for Xenograft Studies
This protocol is a general guideline and may need to be adapted based on the specific tumor model and experimental design.
-
Animal Model:
-
Immunocompromised mice (e.g., NSG, NOD-SCID, or athymic nude mice) are typically used for xenograft studies.
-
Animals should be acclimated for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Cancer cells (e.g., 2 x 10^6 8041 or 5 x 10^6 MIAPACA2 cells) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.[4]
-
Tumor growth is monitored regularly using calipers.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., ~100 mm³), animals are randomized into treatment and control groups.
-
Administer this compound at the desired dose (e.g., 15 mg/kg) via intraperitoneal (i.p.) injection.
-
The control group should receive the vehicle solution at the same volume and schedule.
-
A typical dosing schedule is every other day.
-
-
Monitoring:
-
Measure tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health (e.g., activity, grooming, posture) regularly.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Figure 2: General workflow for a xenograft efficacy study.
Pharmacokinetics and Toxicology
Currently, there is limited publicly available data on the pharmacokinetics (e.g., Cmax, Tmax, half-life) and toxicology (e.g., LD50, MTD) of this compound in animal models. Researchers should conduct preliminary dose-range finding and toxicity studies to determine the maximum tolerated dose and to monitor for any adverse effects in their specific animal model and strain.
Conclusion
This compound is a promising DUB inhibitor with demonstrated in vivo anti-tumor activity. The provided protocols for formulation and administration in animal models serve as a starting point for preclinical evaluation. It is crucial for researchers to perform their own optimization and to conduct thorough pharmacokinetic and toxicology assessments to ensure the safe and effective use of this compound in their studies.
References
- 1. Frontiers | Ubiquitin signaling in pancreatic ductal adenocarcinoma [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
Application Notes and Protocols for Xenograft Models Using EOAI3402143
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of EOAI3402143, a potent deubiquitinase (DUB) inhibitor, in preclinical xenograft models. This compound targets Usp9x, Usp24, and Usp5, leading to increased tumor cell apoptosis and tumor regression in various cancer models.[1][2][3] This document is intended to guide researchers in designing and executing in vivo and in vitro studies to evaluate the efficacy of this compound.
Mechanism of Action
This compound is a small-molecule inhibitor that dose-dependently inhibits the deubiquitinase activity of Usp9x, Usp24, and Usp5.[1][4] This inhibition leads to the suppression of tumor cell survival and the induction of apoptosis.[2][4] In certain cancer types, such as myeloma, the inhibition of Usp9x and Usp24 has been shown to reduce the levels of the anti-apoptotic protein Mcl-1.[5] Furthermore, this compound has been observed to phenocopy the FAS induction and apoptotic sensitization of Usp5 knockdown, fully blocking melanoma tumor growth.[6] The compound forms a covalent, gradually reversible connection with cysteine residues in Usp9x and Usp24 to exert its inhibitory function.[7]
Signaling Pathway
The signaling pathway affected by this compound involves the ubiquitin-proteasome system. By inhibiting Usp9x, Usp24, and Usp5, the compound prevents the removal of ubiquitin chains from target proteins, marking them for proteasomal degradation. This can lead to the downregulation of oncoproteins and the stabilization of tumor suppressors.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Cancer Type | Reference |
| In Vitro Cell Viability | ||||
| IC50 | 1.6 µM (for Usp9x) | Myeloma cell lines | Multiple Myeloma | [3] |
| Effective Concentration | 1-5 µM | UM-2, UM-6, UM-16, UM-76 | Not Specified | [2] |
| 3D Colony Growth Inhibition | 600 nM (complete suppression) | UM-2 | Not Specified | [2][4] |
| In Vivo Xenograft Studies | ||||
| Dose | 15 mg/kg | MIAPACA2 | Pancreatic Cancer | [2][4] |
| Administration Route | Intraperitoneal injection | MIAPACA2 | Pancreatic Cancer | [2] |
| Vehicle | PEG300/DMSO | MIAPACA2 | Pancreatic Cancer | [2][4] |
| Outcome | Suppression of tumor growth | MIAPACA2 | Pancreatic Cancer | [4] |
| Dose | 15 mg/kg | A549 | Non-Small Cell Lung Cancer | [8] |
| Administration Route | Not Specified | A549 | Non-Small Cell Lung Cancer | [8] |
| Vehicle | Not Specified | A549 | Non-Small Cell Lung Cancer | [8] |
| Outcome | Suppression of tumor growth | A549 | Non-Small Cell Lung Cancer | [8] |
| Outcome | Full blockade or regression | Myeloma cells | Multiple Myeloma | [1][5] |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on cancer cell survival.[2]
Materials:
-
Cancer cell lines of interest (e.g., UM-2, UM-6, UM-16, UM-76)
-
96-well plates
-
Complete growth medium
-
This compound
-
DMSO (for stock solution)
-
MTT solution (5 g/L)
-
10% SDS buffer
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate in complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium from a DMSO stock. Suggested concentrations to test are between 1 µM and 5 µM.[2] Include a vehicle control (DMSO) and untreated control.
-
Add the indicated concentrations of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2 hours at 37°C.
-
Lyse the cells by adding 10% SDS buffer.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Pancreatic Cancer Xenograft Model
This protocol is based on studies using MIAPACA2 human pancreatic cancer cells.[2][4]
Caption: Pancreatic cancer xenograft workflow.
Materials:
-
MIAPACA2 human pancreatic cancer cells
-
NSG (NOD scid gamma) mice
-
Matrigel (optional, for cell suspension)
-
This compound
-
Vehicle: PEG300/DMSO mixture[4]
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Culture MIAPACA2 cells to the desired confluence.
-
Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of NSG mice.[2][4]
-
Monitor the mice for tumor development. Primary tumor development is monitored by caliper measurements.[2][4]
-
Once tumors are measurable, randomize the mice into two groups: a vehicle control group and a treatment group.[2][4]
-
Prepare the treatment solution of this compound at a concentration suitable for delivering 15 mg/kg in the desired injection volume. The vehicle is a PEG300/DMSO mixture.[2][4]
-
Administer the vehicle control or this compound (15 mg/kg) via intraperitoneal injection. The dosing frequency may vary, but every other day has been reported.[2]
-
Monitor tumor growth, animal weight, behavior, and mobility throughout the treatment period.[2][4] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Non-Small Cell Lung Cancer Xenograft Model
This protocol is based on studies using A549 human non-small cell lung cancer cells.[8]
Materials:
-
A549 human non-small cell lung cancer cells
-
Athymic BALB/c nude mice
-
This compound
-
Appropriate vehicle (e.g., corn oil or PEG300/Tween-80/saline)[1][4]
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Culture A549 cells and prepare a cell suspension for injection.
-
Subcutaneously inject the A549 cells into the flank of athymic BALB/c nude mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into control and treatment groups.
-
Administer this compound at a dose of 15 mg/kg. The route of administration should be consistent (e.g., intraperitoneal or oral).
-
Monitor tumor volume, tumor weight at the end of the study, and general health of the mice.[8]
Formulation of this compound for In Vivo Studies
The solubility of this compound can be a critical factor for in vivo experiments. Two example protocols for formulation are provided below:
Formulation 1 (Suspension for Oral or Intraperitoneal Injection): [4]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix until even.
-
Add 450 µL of saline to bring the final volume to 1 mL. This will result in a 2.5 mg/mL suspended solution.
Formulation 2 (Solution for Injection): [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil and mix thoroughly. This solution should be used immediately.
Note: The choice of vehicle may depend on the specific experimental design and the route of administration. It is recommended to perform preliminary tolerability studies with the chosen vehicle.
Concluding Remarks
This compound is a promising deubiquitinase inhibitor with demonstrated anti-tumor activity in various preclinical cancer models. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Adherence to detailed and consistent experimental procedures is crucial for obtaining reproducible and reliable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 3. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: EOAI3402143 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
EOAI3402143 is a potent small molecule inhibitor of deubiquitinating enzymes (DUBs), primarily targeting Ubiquitin Specific Peptidases (USP) 9X, 24, and 5.[1][2][3] These enzymes play a critical role in regulating protein stability and cellular signaling pathways, which are often dysregulated in cancer. In the context of pancreatic cancer, a malignancy with a dismal prognosis, targeting DUBs presents a promising therapeutic strategy. USP9X, in particular, has been implicated in pancreatic cancer cell survival and resistance to therapy, making it a key target for novel inhibitors like this compound.[2][4]
These application notes provide a comprehensive overview of the reported effects of this compound on pancreatic cancer cell lines, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the effects of this compound and the related USP9X inhibitor, WP1130, in pancreatic cancer cell lines.
Table 1: Cellular Effects of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Effect | Quantitative Data | Reference |
| MIAPACA2 | Induces apoptosis | Data on the percentage of apoptotic cells is not currently available in the public domain. | [4] |
| Suppresses in vivo tumor growth | 15 mg/kg treatment suppresses tumor growth in xenograft models. | [5][6] | |
| PANC-1 | Reduces 3D colony formation | Specific quantitative data on the reduction percentage is not available. | [4] |
| Patient-Derived Xenograft (PDX) Lines | Reduces 3D colony formation | Specific quantitative data is not available. | [4] |
Table 2: Cytotoxicity of the USP9X Inhibitor WP1130 (an analog of this compound) in Pancreatic Cancer Cell Lines
| Cell Line | Effect | Concentration for Effect | Reference |
| BxPC-3 | Impaired cell growth | Effective at 5 µM | [1] |
| Capan1 | Impaired cell growth | Effective at 5 µM | [1] |
| CD18 | Impaired cell growth | Effective at 5 µM | [1] |
| Hs766T | Modest impairment of cell growth | Effective at 5 µM | [1] |
| S2-013 | Impaired cell growth | Effective at 5 µM | [1] |
Signaling Pathways
This compound exerts its effects by inhibiting USP9X, which in turn affects the stability of its downstream substrates. Key substrates implicated in cancer progression include the anti-apoptotic protein Mcl-1 and the E3 ubiquitin ligase ITCH.[4] Inhibition of USP9X by this compound is proposed to lead to the degradation of these substrates, ultimately promoting apoptosis and inhibiting tumor growth.
Caption: Proposed signaling pathway of this compound in pancreatic cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on pancreatic cancer cell lines.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and calculating the GI50/IC50 values.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIAPACA2, BxPC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at predetermined concentrations (e.g., 1x and 2x the IC50 value) and a vehicle control for 24 or 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of USP9X and its downstream targets.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP9X, anti-Mcl-1, anti-ITCH, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Conclusion
This compound is a promising DUB inhibitor with demonstrated activity against pancreatic cancer cell lines. The protocols and information provided herein serve as a valuable resource for researchers investigating the therapeutic potential and mechanism of action of this compound in pancreatic cancer. Further studies are warranted to establish comprehensive dose-response relationships and to fully elucidate the downstream signaling consequences of USP9X inhibition in this disease context.
References
- 1. Context-dependent function of the deubiquitinating enzyme USP9X in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog Edelfosine and Potentiation by Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel selective inhibitors of macropinocytosis-dependent growth in pancreatic ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The deubiquitinase inhibitor WP1130 drives nuclear aggregation and reactivation of mutant p53 for selective cancer cell targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
Application Notes and Protocols for EOAI3402143 in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EOAI3402143, also known as G9, is a potent small molecule inhibitor of deubiquitinating enzymes (DUBs), specifically targeting USP5, USP9x, and USP24.[1][2][3] In the context of melanoma research, this compound has emerged as a promising therapeutic agent. It has been shown to synergize with BRAF and MEK inhibitors, enhance apoptosis, overcome resistance to targeted therapies like vemurafenib, and suppress tumor growth in preclinical models. These application notes provide a comprehensive overview of the mechanism of action of this compound in melanoma and detailed protocols for its use in key in vitro and in vivo experiments.
Mechanism of Action
In melanoma, particularly in tumors harboring BRAF mutations, the signaling cascade involving the BRAF oncogene leads to the activation of USP5. Activated USP5, a deubiquitinase, plays a crucial role in suppressing the tumor suppressor protein p53 and the death receptor FAS. By inhibiting USP5, this compound restores the levels of p53 and FAS, thereby promoting apoptosis and cell cycle arrest. This mechanism of action suggests that this compound can be particularly effective in sensitizing melanoma cells to apoptosis induced by other agents and in overcoming resistance to BRAF inhibitors.[4]
Data Presentation
In Vitro Efficacy of this compound in Melanoma Cell Lines
| Cell Line | BRAF/NRAS/p53 Status | Assay Type | This compound Concentration | Effect | Reference |
| A375 | BRAF V600E / NRAS WT / p53 WT | Apoptosis Assay | Not Specified | Increased apoptosis in combination with vemurafenib | [4] |
| SK-Mel-28 | BRAF V600E / NRAS WT / p53 Mutant | Apoptosis Assay | Not Specified | Increased apoptosis in combination with vemurafenib | [4] |
| UM-2 | Not Specified | Cell Viability | Dose-dependent | Suppression of cell survival | [3] |
| UM-2 | Not Specified | 3D Colony Growth | 600 nM | Complete suppression of colony growth | [3] |
| UM-6 | Not Specified | Cell Viability | Dose-dependent | Suppression of cell survival | [3] |
| UM-16 | Not Specified | Cell Viability | Dose-dependent | Suppression of cell survival | [3] |
| UM-76 | Not Specified | Cell Viability | Dose-dependent | Suppression of cell survival | [3] |
In Vivo Efficacy of this compound in a Melanoma Xenograft Model
| Animal Model | Tumor Type | Treatment | Dosing Schedule | Outcome | Reference |
| NOD/SCID Mice | Melanoma Xenograft | This compound (15 mg/kg) | Intraperitoneal injection | Complete suppression of tumor growth |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of melanoma cells.
Materials:
-
Melanoma cell lines (e.g., A375, SK-Mel-28, UM-2, UM-6)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed melanoma cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 1 µM to 5 µM.[2]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blot Analysis for p53 and FAS Expression
This protocol details the detection of changes in p53 and FAS protein levels in melanoma cells following treatment with this compound.
Materials:
-
Melanoma cell lines (e.g., A375, SK-Mel-28)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p53 antibody
-
Rabbit anti-FAS antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate melanoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for p53 and FAS, and 1:5000 for β-actin.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control.
In Vivo Melanoma Xenograft Model
This protocol describes the establishment of a melanoma xenograft model in mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice (6-8 weeks old)
-
Melanoma cells (e.g., A375)
-
Matrigel
-
This compound
-
Vehicle control (e.g., DMSO:PEG300, 1:1)[2]
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Harvest melanoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound treatment solution at a concentration that allows for a 15 mg/kg dose in the appropriate injection volume.
-
Administer this compound or the vehicle control to the mice via intraperitoneal injection every other day.
-
Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Visualizations
Caption: this compound inhibits USP5, restoring p53 and FAS levels to induce apoptosis.
Caption: Workflow for in vitro evaluation of this compound in melanoma cells.
Caption: Workflow for in vivo preclinical testing of this compound.
References
Application Notes and Protocols for EOAI3402143 in Non-Small Cell Lung Cancer (NSCLC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EOAI3402143, also known as G9, is a small molecule inhibitor of deubiquitinating enzymes (DUBs), with notable activity against Ubiquitin Specific Peptidase 5 (USP5), USP9x, and USP24.[1][2] In the context of non-small cell lung cancer (NSCLC), this compound has emerged as a promising investigational agent. It primarily exerts its anti-tumor effects through two distinct mechanisms: the disruption of the USP5-Cyclin D1 (CCND1) axis leading to cell cycle arrest, and the induction of DNA damage, which triggers a p53-mediated apoptotic response.[3][4] These application notes provide a comprehensive overview of the preclinical evaluation of this compound in NSCLC, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound's anti-cancer activity in NSCLC is multifactorial, primarily targeting key pathways involved in cell cycle progression and survival.
-
Inhibition of the USP5-CCND1 Axis: USP5 is a deubiquitinase that stabilizes CCND1 by removing ubiquitin chains, thereby preventing its proteasomal degradation.[3][5] CCND1 is a crucial regulator of the G1/S phase transition in the cell cycle. In many NSCLC cells, USP5 is overexpressed, leading to an accumulation of CCND1 and uncontrolled cell proliferation.[3][5] this compound inhibits USP5 activity, resulting in the destabilization and subsequent degradation of CCND1. This leads to cell cycle arrest at the G1 phase and a reduction in tumor cell proliferation.[3][5]
-
Induction of DNA Damage and p53-Mediated Apoptosis: this compound has been shown to induce DNA damage in NSCLC cells.[4] This damage activates the tumor suppressor protein p53, a critical regulator of the cellular response to DNA damage. Activated p53 can trigger cell cycle arrest, apoptosis (programmed cell death), and autophagy.[4] This mechanism contributes significantly to the cytotoxic effects of this compound in NSCLC.
Data Presentation
In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | Assay | Concentration Range | Effect | Reference |
| A549 | CCK-8 | Concentration-dependent | Inhibition of cell viability | [5] |
| H1299 | CCK-8 | Concentration-dependent | Inhibition of cell viability | [5] |
| A549 | Apoptosis (Annexin V-FITC/PI) | Not Specified | Increased apoptosis | [4] |
| H460 | Apoptosis (Annexin V-FITC/PI) | Not Specified | Increased apoptosis | [4] |
| Calu-3 | CCK-8 | 1-4.5 µmol/L | Inhibition of cell proliferation | [4] |
| H3122 | CCK-8 | 1-4.5 µmol/L | Inhibition of cell proliferation | [4] |
Note: Specific IC50 values for this compound in NSCLC cell lines are not consistently reported in the reviewed literature.
In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Animal Model | Cell Line | Treatment Protocol | Outcome | Reference |
| Athymic BALB/c nude mice | A549 | Not Specified | Inhibition of xenograft tumor growth | [3] |
| Nude mice | A549 | Not Specified | Inhibition of tumors and synergistic enhancement of cisplatin anti-tumor effect | [4] |
Note: While studies confirm in vivo efficacy, detailed quantitative data on tumor growth inhibition (e.g., percentage of tumor volume reduction) in NSCLC models is limited in the available literature. A study on a pancreatic cancer xenograft model reported tumor regression with 15 mg/kg of this compound administered intraperitoneally.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits USP5, leading to CCND1 degradation and cell cycle arrest.
Caption: this compound induces DNA damage, activating p53 and downstream responses.
Caption: Workflow for preclinical evaluation of this compound in NSCLC.
Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on the viability of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549, H1299, Calu-3, H3122)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[4]
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1 to 5 µM.[4] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.[4]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.[4]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in NSCLC cells by this compound.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed NSCLC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 48 hours.[4]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[4]
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of USP5, CCND1, and other relevant signaling molecules.
Materials:
-
NSCLC cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP5, anti-CCND1, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat NSCLC cells with this compound for the desired time (e.g., 24 or 48 hours).[4][5]
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical NSCLC mouse model.
Materials:
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Immunodeficient mice (e.g., athymic nude or NSG mice)
-
NSCLC cell line (e.g., A549)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., DMSO:PEG300)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject approximately 5 x 10^6 A549 cells, optionally resuspended in a mixture of medium and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 15 mg/kg) or vehicle control via intraperitoneal injection on a predetermined schedule (e.g., every other day).[1]
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like CCND1).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. EOAI, a ubiquitin-specific peptidase 5 inhibitor, prevents non-small cell lung cancer progression by inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 5. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
EOAI3402143 solubility issues and solutions
Welcome to the technical support center for EOAI3402143. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges and providing clear guidance for experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel and potent covalent deubiquitinase (DUB) inhibitor. It primarily targets Usp9x and Usp24, and also shows activity against Usp5.[1][2][3][4] By inhibiting these DUBs, this compound can induce apoptosis in cancer cells, leading to tumor regression in preclinical models.[1][2][3][4] It has demonstrated greater aqueous solubility and cellular Usp9x inhibitory activity compared to its predecessor, WP1130.[1]
Q2: What are the general solubility characteristics of this compound?
This compound is highly soluble in fresh DMSO, but it is insoluble in water and ethanol.[4] For aqueous-based solutions and in vivo formulations, co-solvents are necessary.
Q3: How should I store this compound stock solutions?
Once prepared, stock solutions should be aliquoted into routine usage volumes to avoid repeated freeze-thaw cycles.[2] It is recommended to store these aliquots at -20°C for up to one year or at -80°C for up to two years.[5]
Troubleshooting Guide: Solubility Issues
Issue 1: Precipitation or phase separation occurs when preparing aqueous-based solutions.
-
Cause: this compound has poor aqueous solubility. The addition of aqueous buffers or media directly to a concentrated DMSO stock can cause the compound to precipitate.
-
Solution:
-
Use of Co-solvents: Prepare formulations using co-solvents such as PEG300, Tween-80, or SBE-β-CD to improve solubility in aqueous solutions.[2][3][5]
-
Order of Addition: When preparing co-solvent formulations, add the solvents sequentially and ensure the solution is mixed thoroughly after each addition before adding the next.[2][3][5]
-
Physical Assistance: Gentle heating and/or sonication can aid in the dissolution of the compound.[3][5]
-
Issue 2: Reduced solubility of DMSO stock solution over time.
-
Cause: DMSO is hygroscopic and can absorb moisture from the atmosphere over time. This increased water content in the DMSO can reduce the solubility of this compound.[4]
-
Solution:
-
Use Fresh DMSO: Always use fresh, anhydrous DMSO to prepare stock solutions.[4]
-
Proper Storage: Store DMSO in a tightly sealed container in a dry environment.
-
Quantitative Solubility Data
| Solvent/Formulation | Maximum Concentration | Solution Appearance | Notes |
| DMSO | 100 mg/mL (198.64 mM)[4] | Clear | Use fresh, moisture-free DMSO.[4] |
| Water | Insoluble[4] | N/A | |
| Ethanol | Insoluble[4] | N/A | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (4.97 mM)[2][3] | Clear | Add solvents sequentially.[2][3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.97 mM)[2][3] | Clear | |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (4.97 mM)[3] | Suspended | Requires sonication.[3] |
| 50% PEG300 + 50% Saline | 10 mg/mL (19.86 mM)[2][3] | Suspended | Requires sonication.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex or sonicate briefly until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Clear Solution)
This protocol yields a clear solution suitable for intraperitoneal injection.
-
Start with a 25 mg/mL clear stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL. The final concentration of this compound will be 2.5 mg/mL.[2][3]
Protocol 3: Preparation of this compound Formulation for In Vivo Administration (Suspension)
This protocol is suitable for oral or intraperitoneal administration.
-
To prepare a 10 mg/mL suspension, start with solid this compound.
-
Add 50% PEG300 to the powder.
-
Add 50% saline to the mixture.
-
Sonicate the suspension to ensure a uniform distribution of the compound.[2][3]
Visualized Workflows and Pathways
Caption: Workflow for preparing a clear in vivo formulation of this compound.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
References
- 1. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: EOAI3402143 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential off-target effects of the deubiquitinase (DUB) inhibitor, EOAI3402143.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound is a potent inhibitor of several deubiquitinases (DUBs), with its primary known on-targets being Usp9x, Usp24, and Usp5.[1][2][3][4][5] It is a derivative of the compound WP1130, with improved aqueous solubility and cellular Usp9x inhibitory activity.[4]
Q2: What is the mechanism of action of this compound?
This compound is a covalent inhibitor that forms a reversible bond with cysteine residues in the catalytic domain of its target DUBs.[4] This inhibition leads to an accumulation of polyubiquitinated proteins, which can induce apoptosis and suppress tumor growth.
Q3: Why is it important to investigate the off-target effects of this compound?
While this compound shows promise in preclinical cancer models, it is crucial to identify any unintended molecular interactions (off-targets). Off-target effects can lead to unexpected cellular phenotypes, toxicity, or provide opportunities for drug repurposing. A thorough understanding of the selectivity profile is essential for accurate interpretation of experimental results and for the clinical development of the compound.
Q4: What are the potential off-targets of this compound?
Direct and comprehensive off-target screening data for this compound is not yet publicly available. However, its parent compound, WP1130, has been shown to inhibit other DUBs, including USP14 and UCH37, in addition to USP9x and USP5.[6][7] Therefore, it is plausible that this compound may also interact with these and other DUBs or even other classes of enzymes like kinases.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during the investigation of this compound's off-target effects.
Problem 1: Unexpected or inconsistent cellular phenotype observed after this compound treatment.
-
Possible Cause: The observed phenotype may be due to the inhibition of one or more off-target proteins. The on-target DUBs (Usp9x, Usp24, Usp5) regulate a multitude of cellular pathways, and off-target inhibition could further complicate the cellular response.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-targets, it is essential to confirm that this compound is engaging its intended targets in your experimental system. This can be achieved using a Cellular Thermal Shift Assay (CETSA).
-
Perform Broad Off-Target Screening: To identify potential off-targets, consider performing a broad in vitro screen, such as a DUB selectivity panel or a kinase selectivity panel.
-
Utilize Proteomics Approaches: Employ unbiased proteomics methods like chemical proteomics with an activity-based probe or thermal proteome profiling (TPP) to identify protein interactors of this compound in a cellular context.
-
Validate Hits: Validate any identified potential off-targets using orthogonal assays, such as individual enzyme activity assays or cellular assays with genetic knockdown of the putative off-target.
-
Problem 2: Difficulty in distinguishing on-target versus off-target driven phenotypes.
-
Possible Cause: The signaling pathways regulated by the on-targets and potential off-targets may be interconnected, making it challenging to attribute a phenotype to a specific molecular interaction.
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Studies: If available, use analogs of this compound with different selectivity profiles to see if the phenotype tracks with inhibition of the on-targets or a potential off-target.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the on-targets (Usp9x, Usp24, Usp5) individually or in combination. Compare the resulting phenotype to that observed with this compound treatment.
-
Rescue Experiments: If a specific off-target is suspected, overexpress a drug-resistant mutant of that off-target in your cells and assess if it rescues the phenotype induced by this compound.
-
Problem 3: Lack of commercially available selective inhibitors for validating a suspected off-target.
-
Possible Cause: The identified potential off-target may be a novel or understudied protein for which selective chemical probes have not yet been developed.
-
Troubleshooting Steps:
-
Genetic Validation is Key: In the absence of a selective tool compound, genetic approaches (knockdown, knockout, or overexpression of a resistant mutant) are the most reliable methods for validating the involvement of a suspected off-target.
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Computational Prediction: Utilize computational tools to predict other potential small molecules that might interact with your off-target of interest.[8][9][10][11][12] These predictions would require experimental validation.
-
Data Presentation
Table 1: Known On-Target Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Type | Reference |
| Usp9x | 1.6 | In vitro DUB activity assay | [4] |
| Usp24 | Dose-dependent inhibition | Cellular DUB activity assay | [1][3] |
| Usp5 | Dose-dependent inhibition | Cellular DUB activity assay | [1] |
Table 2: Potential Off-Target Profile of this compound (Inferred from WP1130 Data)
Disclaimer: The following data is for the parent compound WP1130 and may not be fully representative of this compound's selectivity profile. Direct screening of this compound is highly recommended.
| Potential Off-Target | Effect of WP1130 | Assay Type | Reference |
| USP14 | Inhibition | In vitro DUB activity assay | [6][7] |
| UCH37 | Inhibition | In vitro DUB activity assay | [6][7] |
| JAK2 | Downregulation | Cellular assay | [6] |
| Bcr-Abl | Downregulation | Cellular assay | [6] |
Experimental Protocols
1. In Vitro Deubiquitinase (DUB) Activity Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a purified DUB enzyme.
-
Materials:
-
Purified recombinant DUB enzyme
-
Ubiquitin-rhodamine110 or Ubiquitin-AMC fluorescent substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution in DMSO
-
384-well black microplate
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In the microplate, add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the purified DUB enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
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Initiate the reaction by adding the ubiquitin-fluorophore substrate to all wells.
-
Immediately begin kinetic reading of the fluorescence signal (Excitation/Emission appropriate for the fluorophore) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the engagement of this compound with its target proteins in a cellular context.[13][14][15]
-
Materials:
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Cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
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Thermal cycler
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Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against the target proteins (Usp9x, Usp24, Usp5) and a loading control (e.g., GAPDH, β-actin)
-
-
Procedure:
-
Culture cells to confluency.
-
Treat the cells with either this compound at the desired concentration or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) in complete medium.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against the target proteins and a loading control.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples to generate a melting curve. A shift in the melting curve indicates target engagement.
-
Mandatory Visualization
Caption: Overview of this compound's on-targets and off-target investigation workflow.
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified signaling pathway showing Usp9x-mediated protein stabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. | Broad Institute [broadinstitute.org]
- 11. mdpi.com [mdpi.com]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Current Advances in CETSA [frontiersin.org]
- 15. eubopen.org [eubopen.org]
optimizing EOAI3402143 treatment duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of EOAI3402143 in experimental settings.
I. Optimizing this compound Treatment Duration: A Step-by-Step Guide
Optimizing the duration of this compound treatment is critical for achieving maximal therapeutic efficacy while minimizing potential off-target effects. The ideal treatment window will vary depending on the cell type, the specific biological question being addressed, and the experimental model. Below is a recommended workflow for determining the optimal treatment duration.
Experimental Workflow for Optimizing Treatment Duration
troubleshooting EOAI3402143 precipitation in media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and use of EOAI3402143, a potent inhibitor of Usp9x, Usp24, and Usp5 deubiquitinases.
Troubleshooting Guide: Precipitation in Media
Researchers using this compound may encounter precipitation when preparing solutions, particularly when diluting stock solutions into aqueous media for cell culture experiments. This guide addresses these common issues in a question-and-answer format.
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture media. Why is this happening?
A1: This is a common issue related to the solubility of this compound. While it is highly soluble in DMSO (up to 100 mg/mL), its aqueous solubility is low.[1] When a concentrated DMSO stock is added to an aqueous buffer or cell culture media, the compound can crash out of solution, forming a precipitate. This is due to the rapid change in solvent polarity.
Q2: What are the visual signs of this compound precipitation?
A2: Precipitation can manifest as a fine, crystalline powder, a cloudy or hazy appearance in the media, or larger visible aggregates. It is crucial to visually inspect the media after adding the compound.
Q3: How can I prevent this compound from precipitating in my cell culture media?
A3: To prevent precipitation, consider the following strategies:
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Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
-
Use a fresh DMSO stock: Moisture-absorbing DMSO can reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO to prepare your stock solution.
-
Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of media, try pre-diluting the stock in a smaller volume of media and then adding this intermediate dilution to the final volume. This gradual change in solvent may help keep the compound in solution.
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Consider co-solvents for in vivo studies that may be adapted for in vitro use with caution: For in vivo use, formulations with co-solvents like PEG300 and Tween-80 are recommended to improve solubility.[2][3] While these are not typically used in cell culture, for specific short-term experiments, their use at very low, non-toxic concentrations could be explored.
Q4: If I see precipitation, can I still use the media for my experiment?
A4: It is not recommended to use media with visible precipitation. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will affect the accuracy and reproducibility of your experimental results.
Q5: Can I heat or sonicate the media to redissolve the precipitate?
A5: While heating and/or sonication can aid in the initial dissolution of this compound in some solvent systems, doing so with cell culture media is generally not advisable.[3][4] Heating can degrade media components and harm cells. Sonication can also have detrimental effects on cells and media integrity.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations up to 100 mg/mL.[1]
Q: How should I store this compound stock solutions?
A: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3] Stock solutions are stable for up to 1 year at -20°C and 2 years at -80°C in DMSO.[3]
Q: Is this compound soluble in water or ethanol?
A: No, this compound is insoluble in water and ethanol.[1]
Q: What are the recommended formulations for in vivo studies?
A: Several formulations using co-solvents are recommended for in vivo administration to achieve a clear solution or a homogeneous suspension. These include combinations of DMSO, PEG300, Tween-80, saline, and corn oil.[2][3][4]
Data Summary
This compound Solubility Data
| Solvent/Formulation | Solubility | Solution Appearance | Reference |
| DMSO | 50-100 mg/mL (99.32-198.64 mM) | Clear Solution | [1][2] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (4.97 mM) | Clear Solution | [2][3] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.97 mM) | Clear Solution | [2][3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.97 mM) | Suspended Solution (requires sonication) | [3][4] |
| 50% PEG300 + 50% Saline | 10 mg/mL (19.86 mM) | Suspended Solution (requires sonication) | [2][4] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO.
-
Calculation: The molecular weight of this compound is 503.42 g/mol . To prepare a 10 mM stock solution, you will need 5.03 mg of this compound per 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
-
Storage: Aliquot into single-use vials and store at -20°C or -80°C.
Preparation of Working Solution for Cell Culture
-
Materials: 10 mM this compound in DMSO, pre-warmed cell culture media.
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture media to achieve the desired final concentration. It is recommended to perform an intermediate dilution step to minimize the final DMSO concentration. For example, to achieve a 10 µM final concentration, you can first dilute the 10 mM stock 1:100 in media (to get 100 µM) and then dilute this intermediate solution 1:10 in your final culture volume.
-
Gently mix the media after adding the compound.
-
Visually inspect for any signs of precipitation before adding to your cells.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: EOAI3402143 In Vivo Toxicity Profile
This technical support center provides essential information, troubleshooting guides, and experimental protocols for researchers utilizing EOAI3402143 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent deubiquitinase (DUB) inhibitor that dose-dependently targets Usp9x, Usp24, and Usp5.[1][2][3][4] Its activity leads to increased tumor cell apoptosis and has been shown to suppress tumor growth in vivo.[1][3][5][6]
Q2: What is the recommended dose for in vivo studies?
A2: Based on published xenograft studies in mice, a dose of 15 mg/kg has been used and was reported to be well-tolerated.[1][3][6] However, the optimal dose may vary depending on the animal model, tumor type, and experimental design. It is always recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) for your specific model.
Q3: What vehicle should be used for in vivo administration of this compound?
A3: Common vehicles used for this compound in mouse models include a 1:1 mixture of DMSO and PEG300.[1][3] Formulations involving DMSO, PEG300, Tween80, and ddH2O have also been described for oral administration.[2] Always ensure the final concentration of DMSO is well-tolerated by the animals.
Q4: Has any in vivo toxicity been reported for this compound?
Q5: What are the key signaling pathways affected by this compound?
A5: this compound primarily impacts the DUB signaling pathway.[2] By inhibiting USP5, for example, it can affect the stability of key cell cycle proteins like Cyclin D1, leading to suppressed cancer cell proliferation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation. | The compound has limited aqueous solubility.[4] The vehicle composition may not be optimal. | Prepare the formulation immediately before use.[2] Ensure fresh, anhydrous DMSO is used, as absorbed moisture can reduce solubility.[2] Gentle warming and vortexing may aid dissolution. Consider the described formulation using PEG300 and Tween80 to improve solubility.[2] |
| Unexpected animal mortality or severe adverse effects. | The dose may be too high for the specific animal strain, age, or health status. The administration route or vehicle may be causing toxicity. | Reduce the dose. Perform a preliminary dose-range finding study. Ensure the vehicle is well-tolerated on its own by treating a control group with the vehicle only. Monitor animals closely for clinical signs of toxicity. |
| Inconsistent anti-tumor efficacy. | Issues with drug formulation and stability. Improper dosing or administration schedule. Tumor model resistance. | Ensure consistent and fresh preparation of the dosing solution. Administer the compound at the same time each day. Verify the activity of the compound in vitro on the cell line used for the xenograft. Confirm target engagement (e.g., inhibition of Usp9x activity) in the tumor tissue.[1][3] |
| No significant changes in toxicity markers despite visible signs of morbidity. | The selected toxicity markers (e.g., ALT, AST) may not be the most sensitive indicators for this compound's potential off-target effects. The timing of sample collection may be suboptimal. | Expand the panel of toxicity markers to include a complete blood count (CBC), additional clinical chemistry parameters, and histopathological analysis of key organs (liver, kidney, spleen, heart). |
Quantitative Toxicity Data Summary
The following data is summarized from an in vivo study using athymic BALB/c nude mice with NSCLC xenografts, treated with this compound at 15 mg/kg.[6]
Table 1: General Toxicity Observations
| Parameter | Vehicle Control Group | This compound (15 mg/kg) Group | Outcome |
| Body Weight | Stable | No significant change | Well-tolerated[6] |
| Clinical Signs | Normal | No significant adverse effects reported | Well-tolerated[6] |
Table 2: Clinical Chemistry Panel at Study Endpoint
| Biomarker | Vehicle Control Group (Mean ± SD) | This compound (15 mg/kg) Group (Mean ± SD) | Result |
| Alanine Aminotransferase (ALT) | Not specified | No significant alteration from control[6] | No evidence of hepatotoxicity[6] |
| Aspartate Aminotransferase (AST) | Not specified | No significant alteration from control[6] | No evidence of hepatotoxicity[6] |
| Creatinine | Not specified | No significant alteration from control[6] | No evidence of nephrotoxicity[6] |
| Urea | Not specified | No significant alteration from control[6] | No evidence of nephrotoxicity[6] |
Detailed Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Growth and Toxicity Assessment
This protocol is based on methodologies reported for studying this compound efficacy and safety in mouse xenograft models.[1][3][6]
-
Animal Model:
-
Cell Implantation:
-
Tumor Monitoring and Grouping:
-
Monitor tumor development using caliper measurements. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Compound Preparation and Administration:
-
Toxicity Monitoring:
-
Endpoint and Sample Collection:
-
At the end of the study (or if humane endpoints are reached), euthanize the animals.
-
Collect blood via cardiac puncture for clinical chemistry analysis (ALT, AST, creatinine, urea).[6]
-
Harvest tumors for pharmacodynamic analysis and key organs (liver, kidneys, etc.) for histopathological assessment.
-
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
cell line specific responses to EOAI3402143
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing EOAI3402143 in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, dose-dependent inhibitor of deubiquitinase (DUB) enzymes, specifically targeting USP9X, USP24, and USP5.[1][2][3][4] By inhibiting these enzymes, this compound leads to an increase in the ubiquitination of their substrate proteins, often resulting in their degradation. This can trigger cellular responses such as apoptosis and cell cycle arrest.[5][6]
Q2: In which cancer types or cell lines has this compound shown activity?
A2: this compound has demonstrated activity in a range of cancer cell lines, including:
-
Multiple Myeloma: It has been shown to induce apoptosis and block or regress myeloma tumors in mice.[5][7]
-
Diffuse Large B-cell Lymphoma (DLBCL): The compound displays apoptotic activity against DLBCL cells.[7]
-
Pancreatic Cancer: It has been shown to suppress tumor growth in human pancreatic cancer xenograft models using MIAPACA2 cells.[1][3]
-
Non-Small Cell Lung Cancer (NSCLC): this compound inhibits the proliferation of NSCLC cell lines A549 and H1299.[6]
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Other B-cell Malignancies: The inhibitor has shown therapeutic potential in various B-cell malignancies.[5]
Q3: Are there any known resistance mechanisms to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, a potential mechanism could involve the compensatory upregulation of other deubiquitinases. For instance, in myeloma cells with knockdown of USP9X, a compensatory upregulation of the closely related USP24 has been observed.[5][8] Since this compound inhibits both USP9X and USP24, it may circumvent this particular resistance mechanism.[5][8]
Q4: What are the recommended in vitro and in vivo concentrations or dosages for this compound?
A4: The optimal concentration or dosage will vary depending on the cell line and experimental model.
-
In vitro : Effective concentrations in cell culture have been reported in the low micromolar range (e.g., 1-5 µM for MTT assays) and even in the nanomolar range for inducing apoptosis.[3][7] For 3D colony growth assays with UM-2 cells, 600 nM completely suppressed growth.[3]
-
In vivo : A dosage of 15 mg/kg administered intraperitoneally has been used in human MIAPACA2 tumor xenograft models in mice.[1][3]
Q5: What is the solubility and how should I prepare this compound for experiments?
A5: this compound has improved aqueous solubility compared to its predecessor, WP1130.[7]
-
For in vitro use: A common solvent is DMSO, with stock solutions typically prepared at concentrations like 100 mg/mL.[2]
-
For in vivo use: A vehicle of PEG300 and DMSO has been used.[1][3] A formulation for intraperitoneal injection can be prepared by mixing a DMSO stock solution with PEG300, Tween-80, and saline.[1] Another option for oral and intraperitoneal injection involves a suspension in 20% SBE-β-CD in saline.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability or proliferation. | Cell line may be resistant or less sensitive. | Confirm the expression and activity of USP9X, USP24, and USP5 in your cell line. Consider testing a wider range of concentrations and longer incubation times. Use a sensitive cell line (e.g., MIAPACA2, A549) as a positive control. |
| Incorrect drug concentration. | Verify the calculations for your dilutions. Ensure the final concentration in the culture medium is accurate. | |
| Drug degradation. | Prepare fresh stock solutions in DMSO and store them appropriately (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| High variability between replicates. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent drug distribution. | Mix the plate gently after adding this compound to ensure even distribution in the wells. | |
| Unexpected off-target effects. | The compound may have effects beyond USP9X, USP24, and USP5 inhibition. | Include appropriate controls, such as a vehicle-treated group and potentially a structurally related but inactive compound if available. Perform downstream analysis to confirm the on-target effects (e.g., check the ubiquitination status of known substrates). |
| Inconsistent results in in vivo studies. | Poor drug bioavailability or rapid metabolism. | Optimize the drug delivery vehicle and administration route. The described formulation with PEG300/DMSO or SBE-β-CD may improve solubility and stability.[1] |
| Tumor model heterogeneity. | Ensure tumors are of a consistent size before starting treatment. Randomize animals into control and treatment groups. |
Quantitative Data Summary
Table 1: Cell Lines Responsive to this compound
| Cell Line | Cancer Type | Observed Effect | Reference |
| MIAPACA2 | Pancreatic Cancer | Suppression of tumor growth in xenografts | [1][3] |
| UM-2, UM-6, UM-16, UM-76 | Unknown (likely cancer) | Dose-dependent suppression of cell survival | [1][3] |
| A549 | Non-Small Cell Lung Cancer | Concentration-dependent inhibition of cell viability | [6] |
| H1299 | Non-Small Cell Lung Cancer | Concentration-dependent inhibition of cell viability | [6] |
| Myeloma cell lines | Multiple Myeloma | Induction of apoptosis; tumor regression in mice | [5][7] |
| Diffuse Large B-cell Lymphoma cells | DLBCL | Nanomolar apoptotic activity | [7] |
Table 2: In Vitro and In Vivo Experimental Parameters
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Concentration (MTT Assay) | 1, 2, 3, 4, and 5 µM | UM-2, UM-6, UM-16, UM-76 | [3] |
| In Vitro Concentration (3D Colony Growth) | 600 nM | UM-2 | [3] |
| In Vivo Dosage (Xenograft) | 15 mg/kg (intraperitoneal) | MIAPACA2 | [1][3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in the appropriate culture medium.
-
Drug Treatment: The following day, treat the cells with the desired concentrations of this compound (e.g., 1, 2, 3, 4, and 5 µM) or vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.[3]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2 hours at 37°C.[3]
-
Cell Lysis: Lyse the cells by adding 10% SDS buffer.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[3]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject human MIAPACA2 cells into NSG mice.[1][3]
-
Tumor Monitoring: Monitor primary tumor development using caliper measurements.
-
Group Allocation: Once tumors are measurable, randomly separate the mice into a vehicle control group and a treatment group.[1][3]
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Treatment Administration: Treat the mice with either vehicle control (e.g., PEG300/DMSO) or this compound at a dose of 15 mg/kg via intraperitoneal injection.[1][3]
-
Monitoring: Monitor tumor growth, animal weight, behavior, and mobility throughout the treatment period.[1][3]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for cell viability (MTT) assay.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Deubiquitinating ALDH1A3 key to maintaining the culprit of aggressive brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EOAI3402143 Selectivity Profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing the deubiquitinase (DUB) inhibitor, EOAI3402143, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a deubiquitinase (DUB) inhibitor that has been shown to dose-dependently inhibit Ubiquitin-Specific Protease 9X (USP9X), USP24, and USP5.[1][2][3]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported IC50 of 1.6 µM for the inhibition of USP9X and USP24.[4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a derivative of the partially selective DUB inhibitor WP1130.[4] While the exact mechanism for all its targets is not fully elucidated, it is known to interact with the catalytic cysteine residue of its target DUBs.
Q4: What are the known downstream effects of inhibiting the primary targets of this compound?
A4: Inhibition of USP9X, a primary target, has been linked to the destabilization of key signaling proteins such as MCL-1 and YAP1, impacting pathways involved in cell survival, apoptosis, and proliferation.[4][5] USP9X inhibition can also affect the Notch and ERK signaling pathways.[4][6] USP24 and USP5 are also implicated in the regulation of apoptosis and cell cycle control.[7]
Q5: In what context is this compound typically used?
A5: this compound is used as a research tool to study the roles of USP9X, USP24, and USP5 in various cellular processes, including cancer biology. It has been shown to increase tumor cell apoptosis and can block or regress myeloma tumors in mice.[1][2][3]
This compound Selectivity Profile
The following table summarizes the known inhibitory activity of this compound against its primary DUB targets. It is important to note that a comprehensive screen against a full panel of DUBs is not publicly available. This profile is based on existing literature and the understanding that this compound is a more soluble and potent derivative of the partially selective inhibitor WP1130. Researchers should consider performing their own selectivity profiling for DUBs of specific interest.
| Deubiquitinase (DUB) | IC50 / Activity | Reference |
| USP9X | 1.6 µM (IC50) | [4] |
| USP24 | 1.6 µM (IC50) | [4] |
| USP5 | Inhibited | [1][2][3] |
| Other DUBs | Not reported |
Experimental Protocols
In Vitro DUB Inhibition Assay using Ubiquitin-Rhodamine 110
This protocol describes a common method to assess the inhibitory activity of this compound against a specific DUB.
Materials:
-
Purified recombinant DUB enzyme of interest
-
This compound
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
DMSO (for compound dilution)
-
Black, low-volume 96- or 384-well plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the purified DUB enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to give a robust signal within the linear range of the assay.
-
Assay Reaction: a. To each well of the microplate, add the diluted this compound or DMSO (for vehicle control). b. Add the diluted DUB enzyme to each well. c. Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
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Substrate Addition: Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader. Record measurements at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. b. Normalize the data to the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of the compound. | Run a control plate with the compound and substrate but without the enzyme to measure and subtract the background fluorescence. |
| Contaminated buffer or substrate. | Prepare fresh buffers and use a new aliquot of substrate. | |
| Low signal-to-noise ratio | Insufficient enzyme activity. | Increase the enzyme concentration or optimize assay conditions (pH, temperature). |
| Substrate concentration is too low. | Increase the substrate concentration (typically at or below the Km value). | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Enzyme instability. | Keep the enzyme on ice and prepare fresh dilutions for each experiment. | |
| Compound precipitation. | Check the solubility of this compound in the final assay buffer. If necessary, adjust the DMSO concentration (typically kept below 1%). | |
| No inhibition observed | Inactive compound. | Verify the integrity and concentration of the this compound stock solution. |
| The target DUB is not sensitive to the inhibitor. | Confirm that the DUB is a known target of this compound. | |
| Incorrect assay conditions. | Ensure the assay buffer components (e.g., DTT) are compatible with the DUB's activity. |
Visualizations
Caption: Experimental workflow for in vitro DUB inhibition assay.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Roles of USP9X in cellular functions and tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deubiquitinase USP9X promotes tumor cell survival and confers chemoresistance through YAP1 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of USP9x-mediated Notch signaling in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Related cellular signaling and consequent pathophysiological outcomes of ubiquitin specific protease 24 - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in EOAI3402143 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with EOAI3402143. Our goal is to help you address variability in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of deubiquitinating enzymes (DUBs).[1][2][3] It primarily targets Usp9x, Usp24, and Usp5.[1][2][4] this compound has been shown to induce tumor cell apoptosis and suppress tumor growth in preclinical models.[1][3] Its mechanism of action involves the covalent, and gradually reversible, binding to cysteine residues in the active sites of Usp9x and Usp24, thereby inhibiting their deubiquitinating activity.[4] The inhibition of these DUBs leads to the accumulation of polyubiquitinated proteins, triggering cellular stress and apoptosis.
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research to study the role of deubiquitinases in tumor cell survival and proliferation. It is often used in cell-based assays to assess its impact on cell viability, apoptosis, and cell cycle progression in various cancer cell lines.[1][5] Additionally, it is utilized in in vivo animal models, such as xenograft studies, to evaluate its anti-tumor efficacy.[1][3]
Q3: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[2] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cell-Based Assay Results
Possible Causes:
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Inconsistent drug concentration: Due to the poor aqueous solubility of this compound, improper dissolution or precipitation of the compound in cell culture media can lead to significant variations in the effective concentration.
-
Cell line-specific sensitivity: Different cancer cell lines can exhibit varying sensitivity to DUB inhibitors due to differences in their genetic background and protein expression profiles.
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Suboptimal assay conditions: The duration of drug exposure, cell density at the time of treatment, and the specific assay used (e.g., MTT, CCK-8) can all influence the outcome.
-
Use of aged or hygroscopic DMSO: DMSO that has absorbed moisture will have reduced solvating power for this compound, leading to incomplete dissolution.[2]
Troubleshooting Steps:
-
Standardize Drug Preparation:
-
Always use fresh, anhydrous DMSO to prepare your stock solution.[2]
-
Ensure complete dissolution of the this compound powder by vortexing and, if necessary, brief sonication.
-
When diluting the DMSO stock solution into your aqueous cell culture medium, do so rapidly and with vigorous mixing to minimize precipitation. Prepare fresh dilutions for each experiment.
-
-
Optimize Cell Culture and Assay Parameters:
-
Perform a dose-response curve for each new cell line to determine its specific IC50 value.
-
Maintain consistent cell seeding densities and treatment durations across all experiments.
-
Consider using a direct measure of apoptosis (e.g., Annexin V staining) in addition to viability assays to confirm the mechanism of cell death.
-
-
Validate Target Engagement:
-
To confirm that the observed effects are due to the inhibition of the intended DUBs, you can perform a Western blot to assess the ubiquitination status of known substrates of Usp9x, Usp24, or Usp5.
-
Issue 2: Inconsistent Results in In Vivo Animal Studies
Possible Causes:
-
Poor drug formulation and delivery: The low aqueous solubility of this compound makes its formulation for in vivo use critical. Improper formulation can lead to precipitation, poor bioavailability, and inconsistent dosing.
-
Variability in tumor models: Differences in tumor growth rates and heterogeneity within the tumor microenvironment can contribute to variable responses to treatment.
-
Inconsistent drug administration: Variations in injection volume or technique can affect the amount of drug delivered to the animal.
Troubleshooting Steps:
-
Use a Validated In Vivo Formulation:
-
Follow a validated protocol for preparing this compound for in vivo administration. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
-
Always prepare the formulation fresh on the day of injection and visually inspect for any precipitation before administration.
-
-
Standardize Animal and Tumor Models:
-
Use animals of the same age and sex, and ensure tumors are of a consistent size at the start of the treatment.
-
Randomize animals into treatment and control groups.
-
-
Ensure Consistent Dosing:
-
Carefully calculate the required dose based on the animal's body weight.
-
Use precise injection techniques to ensure the full dose is administered.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (198.64 mM)[2] | Use of fresh, anhydrous DMSO is critical.[2] Ultrasonic assistance may be needed.[1] |
| Water | Insoluble[2] | |
| Ethanol | Insoluble[2] |
Table 2: Recommended In Vivo Formulations
| Formulation Components | Final Concentration of this compound | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.97 mM)[1] | Results in a clear solution. Prepare fresh daily.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.97 mM)[1] | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.97 mM)[1] | Results in a suspended solution; requires sonication.[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Lysis: Add 100 µL of lysis buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Preparation of this compound for In Vivo Administration
-
Stock Solution: Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO.
-
Formulation:
-
For a 1 mL final volume, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline and mix well.
-
-
Administration: The final concentration of this formulation is 2.5 mg/mL. Administer the appropriate volume to the animal based on its body weight and the desired dosage (e.g., 15 mg/kg).[1][3] This formulation is suitable for intraperitoneal injection.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vitro experiments.
Caption: Key factors influencing experimental reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. Integrating multi-omics data reveals function and therapeutic potential of deubiquitinating enzymes | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: EOAI3402143 & Vehicle Control Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the deubiquitinase (DUB) inhibitor EOAI3402143 in their experiments. Proper vehicle control is critical for interpreting the effects of this compound, and this guide will address common issues related to both the active compound and its corresponding control.
Troubleshooting Guides
Q1: My this compound failed to dissolve completely in the recommended vehicle. What should I do?
A1: Incomplete dissolution can significantly impact the accuracy of your results. Here are a few steps to troubleshoot this issue:
-
Verify Solvent Freshness: DMSO is hygroscopic and can absorb moisture from the air, which reduces its solvating power.[1] Always use fresh, anhydrous DMSO.[1]
-
Gentle Warming: You can gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Brief periods of sonication can help break up aggregates and facilitate dissolution.
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Alternative Vehicle Preparation: For in vivo studies, a multi-step solvent addition can improve solubility. For example, dissolving this compound in DMSO first before adding PEG300 and Tween80 can create a more stable solution.[1]
Q2: I'm observing unexpected toxicity or stress in my vehicle control group in an in vivo study. What could be the cause?
A2: Vehicle-induced toxicity is a critical factor to control. Consider the following:
-
Vehicle Concentration: High concentrations of DMSO can be toxic to cells and organisms. Ensure your final DMSO concentration in the administered solution is as low as possible, ideally below 1% for in vitro and within established tolerance limits for your in vivo model.
-
Vehicle Purity: Use high-purity, sterile-filtered solvents for all in vivo preparations to avoid introducing contaminants.
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Acclimatization: Ensure that the animals are properly acclimatized and that the injection procedure is minimally stressful.
-
Route of Administration: The chosen route of administration (e.g., intraperitoneal, oral) can influence the tolerability of the vehicle. Refer to established protocols for your specific animal model.
Q3: The inhibitory effect of this compound on my target protein is less than expected. How can I troubleshoot this?
A3: Suboptimal inhibitory activity can stem from several factors:
-
Compound Integrity: Ensure that the compound has been stored correctly (e.g., at -20°C for powder, -80°C for stock solutions in solvent) to prevent degradation.[1]
-
Cellular Uptake: The cell line you are using may have poor permeability to the compound. Consider performing a time-course experiment to determine the optimal incubation time.
-
Protein Turnover: The target deubiquitinase may have a high turnover rate in your specific cell line, requiring higher concentrations or more frequent dosing of this compound.
-
Experimental System: Verify the expression of the target DUBs (Usp9x, Usp24, Usp5) in your experimental model.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound for in vitro and in vivo experiments?
A1: For in vitro experiments, DMSO is the most common solvent. For in vivo studies, a common vehicle is a mixture of PEG300 and DMSO.[2][3] Another option for oral administration is a suspension in corn oil.[1] The choice of vehicle should always be validated for compatibility with your specific experimental setup.
Q2: What are the known targets of this compound?
A2: this compound is a known inhibitor of several deubiquitinases, primarily Usp9x, Usp24, and Usp5.[1][2][3][4] Its inhibitory activity against these enzymes leads to increased apoptosis in cancer cells.[1][2][3][5]
Q3: What are typical working concentrations for this compound?
A3: The optimal concentration will vary depending on the cell line and experimental conditions. However, here are some typical concentration ranges reported in the literature:
| Experiment Type | Cell Line | Concentration Range | Reference |
| In Vitro Cell Viability | UM-2, UM-6, UM-16, UM-76 | 1 - 5 µM | [3] |
| In Vitro Colony Growth | UM-2 | 600 nM | [2][3] |
| In Vivo Xenograft | MIAPACA2 | 15 mg/kg | [2][3] |
| In Vivo Xenograft | MM.1S, A375 | 15 mg/kg | [4] |
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO to a concentration of 10-100 mg/mL.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 1, 2, 3, 4, and 5 µM).[3] Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 2 hours at 37°C.[3]
-
Cell Lysis: Add 100 µL of a 10% SDS solution to each well to lyse the cells and dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[3]
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MIAPACA2 cells suspended in 0.1 mL of a Matrigel/DMEM mixture into the flank of NSG mice.[3]
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements.
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Group Allocation: Once tumors reach a volume of approximately 100 mm³, randomize the mice into two groups: the treatment group and the vehicle control group.
-
Treatment Administration:
-
Treatment Group: Administer this compound at a dose of 15 mg/kg via intraperitoneal injection every other day.[3] The compound should be formulated in a vehicle such as a 1:1 mixture of DMSO and PEG300.[3]
-
Vehicle Control Group: Administer the same volume of the vehicle (1:1 DMSO:PEG300) on the same schedule.[3]
-
-
Monitoring: Monitor tumor volume, animal weight, and overall health throughout the treatment period.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: In vivo xenograft experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Technical Support Center: EOAI3402143 Activity and Serum Interaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the deubiquitinase (DUB) inhibitor, EOAI3402143. The focus is on understanding and mitigating the potential impact of serum on its experimental activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound, particularly in the context of cell-based assays conducted in media containing serum.
| Issue | Potential Cause | Recommended Solution |
| Reduced potency (higher IC50) in cell-based assays compared to biochemical assays. | Serum Protein Binding: this compound may bind to proteins in the serum (e.g., albumin), reducing the free concentration of the inhibitor available to interact with its target DUBs (Usp9x, Usp24, and Usp5).[1] | 1. Reduce Serum Concentration: If compatible with your cell line, perform experiments in reduced-serum (e.g., 1-2% FBS) or serum-free media.[2] 2. Determine Serum Shift: Conduct parallel IC50 experiments in the presence and absence of a physiological concentration of human serum albumin (HSA) or bovine serum albumin (BSA) to quantify the impact of protein binding. 3. Equilibration Time: Increase the pre-incubation time of the compound with the cells to allow for equilibration between the bound and unbound fractions. |
| Inconsistent results between experimental batches. | Variability in Serum Lots: Different lots of fetal bovine serum (FBS) can have varying compositions of proteins, growth factors, and other components that may interact with this compound. | 1. Lot Testing: Test and qualify a large batch of FBS for your series of experiments and use this single lot for all subsequent studies. 2. Use of Defined Media: Where possible, transition to a chemically defined, serum-free medium to eliminate this source of variability. |
| Precipitation of this compound in culture medium. | Poor Solubility: this compound has limited aqueous solubility and may precipitate when diluted from a DMSO stock into an aqueous buffer or medium.[3][4] | 1. Optimize Solubilization: Prepare a high-concentration stock solution in 100% DMSO.[4] When diluting into your final medium, ensure rapid and thorough mixing. Avoid intermediate dilutions in aqueous buffers without a solubilizing agent. 2. Visual Inspection: Always visually inspect the final working solution for any signs of precipitation before adding it to the cells. 3. Formulation with Solubilizers: For in vivo studies, specific formulations using agents like PEG300 and Tween-80 are recommended to improve solubility.[4][5] These principles can be adapted for challenging in vitro setups. |
| No observable effect on target DUB activity in cell lysates. | Inadequate Cell Lysis/Assay Conditions: The method of cell lysis and the composition of the assay buffer can impact DUB activity and the inhibitor's effectiveness. | 1. Optimize Lysis Buffer: Ensure your lysis buffer does not contain components that interfere with DUB activity or this compound. Some detergents can denature proteins. 2. Include DTT: DUBs are cysteine proteases, and their activity is sensitive to oxidation. Include a reducing agent like DTT in your assay buffer.[3] 3. Positive Controls: Use a known, potent DUB inhibitor as a positive control to validate your assay setup. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
This compound is a small molecule inhibitor of deubiquitinases (DUBs). It primarily targets Usp9x, Usp24, and Usp5.[3][5][6] By inhibiting these enzymes, this compound can lead to increased apoptosis in cancer cells and has been shown to suppress tumor growth in preclinical models.[6][7]
Q2: How does serum potentially affect the activity of this compound?
Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecule inhibitors like this compound can non-specifically bind to these proteins.[1] This binding is a reversible equilibrium, but it effectively sequesters the inhibitor, reducing the "free" concentration available to enter the cells and engage with its intracellular targets. This can result in a rightward shift in the dose-response curve and a higher apparent IC50 value in cell-based assays compared to biochemical assays performed in the absence of serum proteins.
Q3: How can I determine if serum is impacting my results with this compound?
To empirically determine the effect of serum, you can perform a "serum shift" assay. This involves measuring the IC50 of this compound against your target cells in your standard culture medium (e.g., with 10% FBS) and in parallel, in a serum-free or low-serum medium. A significant increase in the IC50 value in the presence of serum would indicate that serum components are reducing the effective concentration of the inhibitor.
Q4: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO and store it at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.[3]
Q5: Are there any known off-targets for this compound?
While this compound is known to inhibit Usp9x, Usp24, and Usp5, comprehensive off-target profiling data is not widely published in the initial search results. As with any small molecule inhibitor, it is possible that it may interact with other proteins, especially at higher concentrations. It is advisable to perform downstream validation experiments to confirm that the observed phenotype is due to the inhibition of the intended targets.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Cell-Based Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay, such as the MTT assay.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the desired culture medium (e.g., with 10% FBS and 0% FBS). The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Treatment: Remove the overnight culture medium from the cells and add the 2X this compound serial dilutions.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo®). For an MTT assay, you would typically add the MTT reagent and incubate for 2-4 hours, followed by solubilization of the formazan crystals and measurement of absorbance.[5]
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Engagement
This protocol can be used to assess whether this compound is engaging its target DUBs in cells, which can be inferred by the accumulation of ubiquitinated substrates.
-
Cell Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and DUB inhibitors (N-ethylmaleimide is a common broad-spectrum DUB inhibitor to include during lysis).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against a known substrate of Usp9x, Usp24, or Usp5 (e.g., Mcl-1 for Usp9x) or a general ubiquitin antibody. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. An increase in the ubiquitinated form of the substrate or total polyubiquitinated proteins with increasing concentrations of this compound would indicate target engagement.
Visualizations
Caption: Impact of serum protein binding on this compound activity.
Caption: Workflow for a serum shift IC50 determination experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
flow cytometry troubleshooting with EOAI3402143
Technical Support Center: EOAI3402143
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their flow cytometry experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
This compound Overview
This compound, also known as G9, is a potent inhibitor of deubiquitinases (DUBs), specifically targeting Usp9x, Usp24, and Usp5.[1][2][3][4] It has been shown to induce apoptosis in various cancer cell lines and can block or lead to the regression of tumors in mouse models.[1][3][5] Given its mechanism of action, flow cytometry is a critical tool for assessing its cellular effects, such as apoptosis, cell cycle arrest, and target protein modulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in flow cytometry?
A1: The primary application of this compound in flow cytometry is to assess its biological effects on cells. This most commonly includes the detection and quantification of apoptosis using assays like Annexin V and Propidium Iodide (PI) staining. Other applications include cell cycle analysis and monitoring the expression of intracellular proteins that are substrates of Usp9x, Usp24, or Usp5.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in DMSO (1-10 mg/ml).[2] It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.[6] When preparing your working solution, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your cell culture does not exceed a level that affects cell viability (typically <0.1%).
Q3: What are the recommended controls when using this compound in a flow cytometry experiment?
A3: A comprehensive experiment should include several controls:
-
Unstained Cells: To determine the level of autofluorescence.[7]
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the this compound-treated samples. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Positive Control: A known inducer of the effect you are measuring (e.g., a known apoptosis-inducing agent if you are studying apoptosis) to ensure your assay is working correctly.[7]
-
Single-Stained Compensation Controls: For each fluorochrome used in a multicolor experiment to correctly set up compensation.[8]
Troubleshooting Guides
Issue 1: Weak or No Apoptosis Signal Detected
Q: I have treated my cells with this compound, but I am not observing a significant increase in apoptosis compared to my vehicle control. What could be the issue?
A: Several factors could contribute to a weak or absent apoptosis signal. Below is a troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Workflow: Weak or No Apoptosis Signal
Caption: Troubleshooting workflow for weak or no apoptosis signal.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive Compound | Ensure your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[6] If in doubt, use a fresh vial. |
| Suboptimal Concentration | The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the EC50 for your specific cells. Concentrations from 1 µM to 5 µM have been reported to be effective in various cell lines.[2] |
| Incorrect Incubation Time | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for apoptosis detection in your cell line after treatment. |
| Low Target Expression | The target deubiquitinases (Usp9x, Usp24, Usp5) may not be expressed at high enough levels in your cell line. Verify target expression using techniques like Western Blot. |
| Cell Health and Density | Ensure your cells are healthy and in the logarithmic growth phase before treatment. Cell confluence can affect the response to treatment. |
| Staining Protocol Issues | Review your Annexin V/PI staining protocol. Ensure you are using the correct buffers and incubation times. Perform all steps at 4°C with ice-cold reagents to prevent internalization of surface antigens.[9] |
| Instrument Settings | Confirm that the flow cytometer's laser and filter settings are appropriate for the fluorochromes you are using (e.g., FITC for Annexin V, PE for PI). Ensure the voltage settings are optimal to distinguish between negative and positive populations.[6] |
Issue 2: High Background Staining
Q: I am observing high background fluorescence in my this compound-treated and control samples, making it difficult to gate my populations. What can I do?
Troubleshooting Workflow: High Background Staining
Caption: Troubleshooting workflow for high background staining.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cellular Autofluorescence | Some cell types naturally have high autofluorescence.[10] Run an unstained control to determine the baseline autofluorescence. If high, consider using fluorochromes that emit in the red or far-red spectrum, where autofluorescence is typically lower.[10] |
| Excess Antibody | Using too much antibody is a common cause of high background. Titrate your antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.[8][10] |
| Inadequate Washing | Insufficient washing can leave unbound antibodies in the sample. Increase the number of wash steps or the volume of wash buffer.[10] |
| Non-specific Antibody Binding | Antibodies can bind non-specifically to Fc receptors on the cell surface.[7][10] Incubate your cells with an Fc blocking reagent or normal serum from the same species as your secondary antibody before adding your primary antibody.[7][10] |
| Dead Cells | Dead cells can non-specifically bind antibodies, leading to high background.[7] Use a viability dye (e.g., PI, 7-AAD, or a fixable viability dye) to exclude dead cells from your analysis.[7] |
| Instrument Gain Too High | The photomultiplier tube (PMT) voltage (gain) may be set too high.[11][12] Use your stained controls to adjust the gain to a level where the negative population is on scale and there is a clear separation from the positive population.[11][12] |
Experimental Protocols
Protocol 1: Apoptosis Detection with Annexin V and Propidium Iodide (PI)
This protocol outlines the steps for staining cells treated with this compound to detect apoptosis by flow cytometry.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired duration.
-
-
Cell Harvesting:
-
Collect the cell culture supernatant (which may contain apoptotic floating cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the supernatant from the previous step.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Protocol 2: Antibody Titration
Titrating antibodies is essential to determine the optimal concentration for staining.
-
Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^7 cells/mL.
-
Serial Dilution: Prepare a series of dilutions of your antibody (e.g., from the manufacturer's recommended concentration to several dilutions below and above).
-
Staining: Add a constant number of cells (e.g., 1 x 10^6) to each tube and then add the different antibody concentrations.
-
Incubation: Incubate the cells according to the antibody manufacturer's protocol.
-
Washing: Wash the cells to remove unbound antibody.
-
Acquisition: Acquire data for each antibody concentration on the flow cytometer.
-
Analysis: Analyze the data to determine the concentration that gives the best separation between the positive and negative populations with the lowest background (Stain Index).
Signaling Pathway
This compound Mechanism of Action
This compound inhibits the deubiquitinating enzymes Usp9x, Usp24, and Usp5. These enzymes remove ubiquitin from target proteins, saving them from proteasomal degradation. By inhibiting these DUBs, this compound leads to the accumulation of ubiquitinated proteins, which can trigger cellular stress and apoptosis.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 7. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. bosterbio.com [bosterbio.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. go.biossusa.com [go.biossusa.com]
Validation & Comparative
A Comparative Guide to Deubiquitinase Inhibitors: EOAI3402143 vs. WP1130
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the deubiquitinase (DUB) inhibitors EOAI3402143 and WP1130. It summarizes their mechanisms of action, target profiles, and efficacy, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies. Detailed experimental protocols and diagrams of key biological pathways and workflows are also included.
Mechanism of Action and Target Profile
Both this compound and WP1130 are small molecule inhibitors of deubiquitinases, enzymes that play a critical role in cellular processes by removing ubiquitin from substrate proteins, thereby regulating their stability and function. By inhibiting specific DUBs, these compounds lead to the accumulation of polyubiquitinated proteins, a state that can trigger programmed cell death (apoptosis) in cancer cells.
WP1130 , an earlier generation compound, is a derivative of the Janus kinase 2 (JAK2) inhibitor AG490, though it does not directly inhibit JAK2. It functions as a partially selective DUB inhibitor with activity against USP9x, USP5, USP14, and UCH37 [1][2][3][4]. Inhibition of these DUBs by WP1130 results in the downregulation of anti-apoptotic proteins like Mcl-1 and the upregulation of pro-apoptotic proteins such as p53 [1][2][4].
This compound , also known as G9 , is a newer analog of WP1130 developed for improved pharmacological properties, including increased aqueous solubility and greater cellular USP9x inhibitory activity [1][5]. It is a potent inhibitor of USP9x and USP24 , and also targets USP5 [3][5][6]. Similar to its predecessor, this compound induces apoptosis in cancer cells and has demonstrated preclinical efficacy, particularly in models of myeloma[3][5].
Comparative Efficacy Data
While direct, head-to-head quantitative comparisons in the same experimental systems are not extensively available in published literature, the existing data suggests that this compound offers an improved profile over WP1130.
Disclaimer: The following data has been compiled from various sources. Direct comparison should be made with caution as experimental conditions may have varied between studies.
Table 1: In Vitro Deubiquitinase Inhibition
| Compound | Target DUBs | IC50 |
| This compound | USP9x/USP24 | 1.6 µM[1][5] |
| WP1130 | USP9x, USP5, USP14, UCH37 | Not consistently reported in a comparable format |
Table 2: In Vitro Cellular Efficacy
| Compound | Cell Line Type | Assay | Endpoint | Observed Effect |
| This compound | Myeloma, Diffuse Large B-cell Lymphoma | Apoptosis | Apoptosis Induction | Potent induction[1][5] |
| Pancreatic Cancer (UM-2, UM-6, etc.) | Cell Survival | Suppression of Survival | Dose-dependent suppression[6][7] | |
| WP1130 | Myeloid and Lymphoid Tumors | Apoptosis | IC50 | ~0.5-2.5 µM[8] |
| T-ALL cell lines | Cell Proliferation (CCK-8) | Inhibition of Proliferation | Dose-dependent inhibition[9] |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Outcome |
| This compound | Human Myeloma Xenograft | 15 mg/kg (every other day, i.p.) | Fully blocked or regressed tumors[5][10] |
| Pancreatic Cancer Xenograft (MIAPACA2) | 15 mg/kg | Suppression of tumor growth[6][7] | |
| WP1130 | T-ALL Xenograft (Jurkat) | 25 mg/kg (i.p.) | Significantly suppressed tumor growth[9] |
Key Experimental Protocols
The following are detailed protocols for essential assays used to evaluate the efficacy of this compound and WP1130.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of this compound or WP1130 (e.g., 1-5 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Lyse the cells and solubilize the formazan crystals with 10% SDS in 0.01 M HCl.
-
Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
Deubiquitinase (DUB) Activity (Ub-AMC Assay)
This biochemical assay directly measures the enzymatic activity of DUBs.
-
Reaction Setup: In a 96-well black plate, combine the purified recombinant DUB enzyme with various concentrations of the inhibitor in DUB assay buffer.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorogenic substrate Ub-AMC (final concentration 500 nM).
-
Measurement: Immediately measure the release of AMC fluorescence over time (Excitation: 380 nm / Emission: 480 nm).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in cell lysates.
-
Cell Lysis: Lyse treated and untreated cells and determine the protein concentration.
-
Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Mcl-1, p53, ubiquitin) and a loading control (e.g., actin). Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
Signaling Pathways and Workflows
The diagrams below illustrate the molecular pathways targeted by these inhibitors and a general workflow for their comparative evaluation.
Caption: Mechanism of apoptosis induction by this compound and WP1130.
Caption: A logical workflow for the comparative evaluation of DUB inhibitors.
References
- 1. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. WP1130 reveals USP24 as a novel target in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Target Engagement of EOAI3402143: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the deubiquitinase (DUB) inhibitor EOAI3402143 with other relevant compounds. This document outlines experimental data and detailed protocols to facilitate the validation of its target engagement and downstream effects.
This compound is a potent, covalent inhibitor of the deubiquitinating enzymes USP9X, USP24, and USP5.[1][2][3][4] Developed as an analog of WP1130 with improved aqueous solubility and cellular USP9X inhibitory activity, this compound has demonstrated pro-apoptotic activity in various cancer cell lines, including myeloma and pancreatic cancer.[5][6] This guide details methodologies to rigorously assess its target engagement and compares its known attributes to other well-characterized DUB inhibitors, providing a framework for its evaluation as a potential therapeutic agent.
Comparative Analysis of DUB Inhibitors
To effectively evaluate this compound, a comparison with other DUB inhibitors targeting similar or distinct DUBs is essential. The following table summarizes the key characteristics of this compound, its parent compound WP1130, and other inhibitors such as b-AP15 and P5091, which target different DUBs and can serve as experimental controls.
| Compound | Primary Targets | IC50 / EC50 | Mechanism of Action | Key Cellular Effects |
| This compound | USP9X, USP24, USP5 | 1.6 µM (USP9X/USP24)[5][7] | Covalent inhibitor | Induces tumor cell apoptosis; suppresses tumor growth in vivo.[1][2][6] |
| WP1130 | USP9X, USP5, USP14, UCH37 | Varies by target | Partially selective DUB inhibitor | Induces accumulation of polyubiquitinated proteins; triggers aggresome formation and apoptosis.[8][9] |
| b-AP15 | UCHL5, USP14 | IC50: 2.1 µM (19S proteasome DUB activity)[10] | Specific inhibitor of 19S regulatory particle-associated DUBs | Induces apoptosis insensitive to TP53 status; overcomes bortezomib resistance.[10][11] |
| P5091 | USP7 | EC50: 4.2 µM[12][13] | Selective and potent inhibitor | Induces apoptosis in multiple myeloma cells; overcomes bortezomib resistance.[14] |
Experimental Protocols for Target Engagement Validation
Robust validation of this compound's target engagement requires a multi-faceted approach, from biochemical assays to cellular and downstream functional analyses.
In Vitro Deubiquitinase Activity Assay
This assay directly measures the enzymatic activity of purified DUBs in the presence of an inhibitor.
Protocol:
-
Reagents:
-
Purified recombinant DUB enzymes (USP9X, USP24, USP5)
-
This compound and other comparator inhibitors
-
DUB assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, incubate the purified DUB enzyme with the inhibitors for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a plate reader (Excitation/Emission = 350/440 nm for AMC).[2]
-
Calculate the rate of substrate cleavage and determine the IC50 values for each inhibitor.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein within a cellular environment.[15][16]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., multiple myeloma cell line MM.1S) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Denaturation:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble target protein (USP9X, USP24, USP5) in the supernatant by Western blotting.
-
An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.
-
Western Blotting for Downstream Signaling
Inhibition of USP9X and USP5 is known to affect the stability of key signaling proteins such as Mcl-1 and p53.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Mcl-1, p53, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the effect of this compound on the protein levels of Mcl-1 and p53.
-
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway affected by this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical framework for comparative validation.
By employing these methodologies and comparative analyses, researchers can rigorously validate the target engagement of this compound and elucidate its mechanism of action, paving the way for its further development as a targeted cancer therapeutic.
References
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. assaygenie.com [assaygenie.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Deubiquitinase Inhibition by Small-Molecule WP1130 Triggers Aggresome Formation and Tumor Cell Apoptosis [hero.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Sapphire Bioscience [sapphirebioscience.com]
- 14. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deubiquitinase Inhibitors: EOAI3402143 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system is a critical regulator of cellular protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. Deubiquitinases (DUBs), the enzymes that reverse protein ubiquitination, have emerged as promising therapeutic targets. This guide provides an objective comparison of the deubiquitinase inhibitor EOAI3402143 with other notable DUB inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Executive Summary
This compound is a potent inhibitor of the deubiquitinases USP9x, USP24, and USP5.[1][2][3][4][5][6] It is a derivative of the earlier compound WP1130, developed to improve upon its drug-like properties.[7] this compound has demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines and in vivo models. This guide will compare its performance metrics with those of its parent compound, WP1130, as well as other well-characterized DUB inhibitors such as the broad-spectrum inhibitor PR-619, the proteasome-associated DUB inhibitor b-AP15, and the USP7-selective inhibitor P22077.
Data Presentation: Quantitative Comparison of DUB Inhibitors
The following tables summarize the key quantitative data for this compound and a selection of other deubiquitinase inhibitors.
Table 1: Inhibitor Specificity and Potency (IC50/EC50)
| Inhibitor | Primary Targets | Other Targets | IC50 / EC50 (µM) | Notes |
| This compound | USP9x, USP24, USP5 | - | 1.6 (for USP9x catalytic domain)[1][2] | Covalent inhibitor with improved solubility over WP1130.[2] |
| WP1130 | USP9x, USP5, USP14, UCH37 | UCH-L1 | 1.8 (in K562 cells)[8][9] | Parent compound of this compound.[7] |
| b-AP15 | UCHL5, USP14 | - | 2.1 (for 19S proteasome activity)[7][10][11] | Inhibits proteasome-associated DUBs. |
| PR-619 | Broad Spectrum | USP2, USP4, USP7, USP8, etc. | 3.93 - 8.61 (for various USPs)[12][13] | Reversible, non-selective DUB inhibitor.[14][15][16] |
| P22077 | USP7 | USP47 | 8.01 (EC50 for USP7)[14][17] | Cell-permeable and selective for USP7 and the closely related USP47.[18][19] |
Table 2: Cellular Activity of DUB Inhibitors
| Inhibitor | Cell Line(s) | Effect | Concentration |
| This compound | MM.1S (Multiple Myeloma) | Inhibition of USP9x, USP24, and USP5 | 5 µM[1] |
| A375 (Melanoma) | Growth inhibition | IC50 ≈ 1 µM[1] | |
| UM-2, UM-6, UM-16, UM-76 | Suppression of cell survival | Dose-dependent[3][20] | |
| WP1130 | Myeloid and lymphoid tumor cells | Apoptosis induction | IC50 ≈ 0.5-2.5 µM[8][9] |
| b-AP15 | LNCaP, 22Rv1, PC-3, DU145 (Prostate Cancer) | Inhibition of proliferation | IC50 ≈ 0.38-0.86 µM (48h)[21] |
| PR-619 | HCT116 (Colon Carcinoma) | Induction of cell death | EC50 = 6.3 µM[22] |
| P22077 | Neuroblastoma cell lines | Reduction in cell viability | 0-20 µM[14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by DUB inhibitors is crucial for understanding their mechanism of action and for designing experiments. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a typical experimental workflow.
Caption: USP9x Signaling Pathway and Point of Inhibition by this compound.
Caption: USP5 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for DUB Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments commonly used in the characterization of DUB inhibitors.
Deubiquitinase (DUB) Enzyme Inhibition Assay (Ub-AMC Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified DUB.
Materials:
-
Purified recombinant DUB enzyme (e.g., USP9x, USP5)
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In the wells of the 96-well plate, add the DUB enzyme diluted in assay buffer.
-
Add the diluted test inhibitor to the wells containing the enzyme. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.
-
Monitor the increase in fluorescence over time, taking readings every 1-2 minutes for 30-60 minutes. The fluorescence is generated by the release of free AMC upon cleavage of the substrate by the DUB.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., this compound)
-
96-well clear tissue culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cell line of interest
-
Matrigel (or similar basement membrane matrix)
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Harvest the cancer cells during their exponential growth phase and resuspend them in a mixture of sterile PBS or culture medium and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor to the treatment group at a predetermined dose and schedule (e.g., daily or every other day via intraperitoneal injection). Administer the vehicle solution to the control group.
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of the inhibitor.
Conclusion
This compound presents as a potent and more drug-like successor to WP1130, with demonstrated activity against USP9x, USP24, and USP5. Its performance in cellular and in vivo models suggests it is a valuable tool for investigating the roles of these DUBs in cancer and a potential starting point for further therapeutic development. When compared to broader-spectrum inhibitors like PR-619 or inhibitors with different target profiles such as b-AP15 and P22077, this compound offers a more focused, albeit not entirely specific, tool for studying a particular subset of deubiquitinases. The choice of inhibitor will ultimately depend on the specific research question and the desired target profile. The data and protocols provided in this guide are intended to facilitate an informed decision-making process for researchers in the field of ubiquitin-targeted drug discovery.
References
- 1. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Specificity of small molecule inhibitors for deubiquitinating enzymes in living cells assessed by activity-based proteomics | Technology Networks [technologynetworks.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Proteomics-Based Identification of DUB Substrates Using Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. lifesensors.com [lifesensors.com]
- 15. researchgate.net [researchgate.net]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. BiTE® Xenograft Protocol [protocols.io]
- 18. selleckchem.com [selleckchem.com]
- 19. ovid.com [ovid.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. On the Study of Deubiquitinases: Using the Right Tools for the Job [mdpi.com]
- 22. Deubiquitinase inhibition by WP1130 leads to ULK1 aggregation and blockade of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Deubiquitinase Inhibitor EOAI3402143
This guide provides a comparative analysis of the deubiquitinase (DUB) inhibitor EOAI3402143, focusing on its cross-reactivity profile in comparison to other relevant inhibitors. The information is intended for researchers, scientists, and drug development professionals working in the field of ubiquitin signaling and cancer biology.
This compound is a potent inhibitor of Ubiquitin-Specific Proteases (USPs) 9X, 24, and 5. [1][2][3][4][5][6] It is a second-generation, improved analog of the DUB inhibitor WP1130, exhibiting better drug-like properties.[7] The mechanism of action for its inhibition of USP9X and USP24 is through a covalent, reversible interaction with cysteine residues in the catalytic domain.[5] The precise mechanism of USP5 inhibition is not yet fully elucidated.
Understanding the selectivity of small molecule inhibitors is critical for their development as therapeutic agents and as chemical probes. This guide summarizes the available data on the cross-reactivity of this compound and provides detailed experimental protocols for assessing DUB inhibitor selectivity.
Data Presentation: Cross-Reactivity Profiles
While a comprehensive, publicly available cross-reactivity screen of this compound against a broad panel of DUBs is limited, its known targets are USP9X, USP24, and USP5. Its predecessor, WP1130, has a broader inhibitory profile, which provides context for the likely, though unconfirmed, off-targets of this compound. The following tables compare the known inhibitory activities of this compound and related DUB inhibitors.
Table 1: Known Deubiquitinase Targets of this compound and Comparators
| Compound | Primary Targets | Other Known DUB Targets | Notes |
| This compound | USP9X, USP24, USP5[1][2][3][4][5][6] | Not extensively reported | Improved analog of WP1130 with better drug-like properties.[7] |
| WP1130 | USP9X, USP5, USP14, USP24, UCH37[8][9][10][11] | UCH-L1 | Parent compound of this compound. Considered a partially selective DUB inhibitor.[8][11] |
| b-AP15 | USP14, UCHL5 | Inhibits proteasomal DUBs. | |
| P22077 | USP7, USP47 | A selective USP7 inhibitor. | |
| PR-619 | Pan-DUB inhibitor | Broad activity across DUB families | A non-selective, reversible DUB inhibitor.[12] |
Table 2: Reported IC50/EC50 Values for Selected DUB Inhibitors
| Compound | Target | IC50 / EC50 (µM) | Assay Type |
| This compound | USP9X/USP24 | 1.6[5] | Not specified |
| WP1130 | Cellular DUBs | ~50% inhibition at 5 µM | Ub-AMC cleavage assay in cell lysate[10] |
| b-AP15 | 19S Proteasome DUBs | 2.1 | Ub-AMC cleavage |
| P22077 | USP7 | 8.6 | Not specified |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity and target engagement of DUB inhibitors.
Biochemical Deubiquitinase Inhibitor Screening (Ub-AMC Assay)
This assay is a common method for high-throughput screening of DUB inhibitors. It measures the cleavage of a fluorogenic substrate, Ubiquitin-7-Amino-4-methylcoumarin (Ub-AMC), by a purified DUB enzyme.
Materials:
-
Purified recombinant DUB enzymes
-
Ub-AMC substrate (e.g., from Boston Biochem)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% BSA
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm)
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the 384-well plate, add the test compound dilutions to the assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the purified DUB enzyme to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the Ub-AMC substrate to each well.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode for 30-60 minutes at 30°C.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.
Materials:
-
Cultured cells expressing the target DUB
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target DUB
Protocol:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
Collect the supernatant and analyze the protein concentration.
-
Analyze equal amounts of the soluble protein from each sample by SDS-PAGE and Western blotting using an antibody against the target DUB.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
In-Cell DUB Activity Profiling using Activity-Based Probes (ABPP)
This method allows for the profiling of DUB inhibitor selectivity directly within a complex biological sample, such as a cell lysate, by using activity-based probes that covalently label the active site of DUBs.
Materials:
-
Cell lysate
-
Activity-based probe (e.g., HA-Ub-Vinyl Sulfone)
-
Test compound (this compound)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the probe's tag (e.g., anti-HA)
Protocol:
-
Pre-incubate the cell lysate with the test compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the activity-based probe to the lysate and incubate for a further 15-30 minutes.
-
Quench the reaction by adding SDS-PAGE loading buffer and heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot using an antibody against the probe's tag.
-
A decrease in the signal for a specific DUB in the presence of the inhibitor indicates that the compound is binding to and inhibiting that DUB.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows described in this guide, generated using the DOT language.
Caption: Signaling pathway of ubiquitination and deubiquitination, and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP).
References
- 1. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling (ABPP) for Cellular Deubiquitinase (DUB) and Inhibitor Profiling at Deep and High-Throughput Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 5. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. DUBbing Cancer: Deubiquitylating Enzymes Involved in Epigenetics, DNA Damage and the Cell Cycle As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Screening of a Focused Ubiquitin-Proteasome Pathway Inhibitor Library Identifies Small Molecules as Novel Modulators of Botulinum Neurotoxin Type A Toxicity [frontiersin.org]
Unlocking Synergistic Potential: A Comparative Guide to EOAI3402143 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
EOAI3402143 is a potent and novel small molecule inhibitor of deubiquitinating enzymes (DUBs), specifically targeting USP9x, USP24, and USP5.[1][2][3][4] Its mechanism of action involves the induction of apoptosis in cancer cells, demonstrating significant anti-tumor activity in preclinical models of B-cell malignancies and pancreatic cancer.[1][3] While preclinical data for this compound as a monotherapy is promising, its potential to synergize with other anticancer agents to enhance efficacy and overcome drug resistance is a critical area of investigation. This guide provides a comparative analysis of this compound and explores its potential synergistic effects with other drug classes, supported by the underlying biological rationale and experimental data from related fields.
This compound: A Profile
| Feature | Description | References |
| Drug Name | This compound (also known as G9) | [1][2] |
| Target(s) | USP9x, USP24, USP5 | [1][2][3][4] |
| Mechanism of Action | Inhibition of deubiquitinase activity, leading to increased tumor cell apoptosis. It has been shown to reduce levels of the anti-apoptotic protein Mcl-1. | [1] |
| Therapeutic Potential | B-cell malignancies (e.g., multiple myeloma), Pancreatic Ductal Adenocarcinoma | [1][3] |
| Preclinical Efficacy | Dose-dependently inhibits USP9x and USP24 activity, increases tumor cell apoptosis, and leads to tumor regression in mouse models. | [1][3] |
Potential Synergistic Combinations with this compound
While direct experimental data on synergistic combinations with this compound is not yet available in published literature, the known mechanisms of its targets—USP9x, USP24, and USP5—provide a strong rationale for exploring its use in combination with several classes of anticancer drugs.
Combination with Proteasome Inhibitors (e.g., Bortezomib)
Rationale: Both this compound and proteasome inhibitors like bortezomib target protein degradation pathways, albeit through different mechanisms. This compound inhibits deubiquitination, leading to the accumulation of ubiquitinated proteins destined for proteasomal degradation. Bortezomib directly inhibits the proteasome, causing a buildup of these proteins and inducing endoplasmic reticulum (ER) stress and apoptosis. The dual blockade of this pathway at different points could lead to a synergistic induction of cancer cell death. This approach has shown promise with other DUB inhibitors. For instance, the inhibition of another deubiquitinase, USP7, has been shown to overcome bortezomib resistance in multiple myeloma by suppressing the NF-κB signaling pathway.[5]
Supporting Evidence from Related Fields:
-
Studies have demonstrated synergistic cytotoxicity between different proteasome inhibitors (bortezomib and NPI-0052) in multiple myeloma, both in vitro and in vivo.[6]
-
The combination of proteasome inhibitors with various chemotherapeutic agents has shown synergistic effects in lung cancer cells.[7]
Proposed Experimental Protocol to Test Synergy:
-
Cell Viability Assay (MTT or CellTiter-Glo): Human multiple myeloma cell lines (e.g., MM.1S) would be treated with a dose-response matrix of this compound and bortezomib for 72 hours. The Combination Index (CI) would be calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
-
In Vivo Xenograft Model: NOD/SCID mice bearing human multiple myeloma xenografts would be treated with this compound, bortezomib, the combination of both, or vehicle control. Tumor growth inhibition and survival would be monitored.
Hypothetical Signaling Pathway of Synergy:
Caption: this compound and Bortezomib Synergy Pathway.
Combination with Chemotherapeutic Agents (e.g., Taxol)
Rationale: A significant challenge in chemotherapy is the development of drug resistance. The target of this compound, USP24, has been implicated in promoting drug resistance. Studies have shown that USP24 can increase the levels of ATP-binding cassette (ABC) transporters, which are responsible for pumping chemotherapeutic drugs out of cancer cells.[8][9] By inhibiting USP24, this compound could potentially reverse this resistance mechanism and re-sensitize cancer cells to chemotherapy.
Supporting Evidence from Related Fields:
-
Loss of USP24 has been shown to block drug resistance to Taxol in A549 lung cancer cells.[8]
-
A novel USP24 inhibitor was found to suppress drug resistance by decreasing genomic instability and drug efflux from cancer cells.[8][9]
Proposed Experimental Protocol to Test Synergy:
-
Drug Efflux Assay: Taxol-resistant cancer cell lines (e.g., A549-T24) would be treated with this compound. The intracellular accumulation of a fluorescent substrate of ABC transporters (e.g., rhodamine 123) would be measured by flow cytometry. An increase in fluorescence would indicate inhibition of drug efflux.
-
Colony Formation Assay: Cancer cells would be treated with Taxol, this compound, or the combination. The ability of cells to form colonies over a period of 1-2 weeks would be assessed as a measure of long-term cell survival.
Experimental Workflow for Synergy Assessment:
Caption: Workflow for assessing drug synergy.
Combination with mTOR Inhibitors (e.g., Rapamycin)
Rationale: The mTOR signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer. There is emerging evidence linking USP9x to the mTOR pathway. A study found that the loss of USP9X sensitizes cancer cells to mTOR inhibitors through the dysregulation of p62, a protein involved in autophagy.[10] This suggests a synthetic lethal interaction where the inhibition of both USP9x by this compound and mTOR by drugs like rapamycin could be highly effective.
Supporting Evidence from Related Fields:
-
Whole-exome sequencing of chromophobe renal cell carcinoma patients with high sensitivity to mTOR inhibitors revealed USP9X as a commonly mutated gene.[10]
-
In vitro studies have shown that depletion of USP9X leads to high sensitivity to rapamycin.[10]
Proposed Experimental Protocol to Test Synergy:
-
Western Blot Analysis: Cancer cell lines would be treated with this compound, an mTOR inhibitor, or the combination. The expression and phosphorylation status of key proteins in the mTOR pathway (e.g., p62, LC3) would be analyzed to confirm the mechanistic link.
-
Autophagy Flux Assay: Cells would be transfected with a tandem fluorescent-tagged LC3 reporter (mCherry-EGFP-LC3). The formation of autophagosomes and autolysosomes would be monitored by fluorescence microscopy to assess the impact of the combination treatment on autophagy.
Logical Relationship of the Proposed Combination:
Caption: Rationale for combining this compound with mTOR inhibitors.
Conclusion
This compound represents a promising new agent in the landscape of targeted cancer therapy. While its efficacy as a monotherapy is under investigation, its true potential may lie in synergistic combinations with existing anticancer drugs. The biological rationale for combining this compound with proteasome inhibitors, chemotherapeutic agents, and mTOR inhibitors is strong, based on the known functions of its targets in protein homeostasis, drug resistance, and cell survival pathways. The proposed experimental frameworks provide a roadmap for future preclinical studies to validate these potential synergies. Such research is essential to unlock the full therapeutic value of this compound and to develop more effective and durable treatment strategies for cancer patients.
References
- 1. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Blockade of deubiquitinase USP7 overcomes bortezomib resistance by suppressing NF-κB signaling pathway in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USP24 promotes drug resistance during cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Confirming EOAI3402143-Induced Apoptosis: A Comparative Guide to Annexin V and Alternative Assays
For researchers, scientists, and drug development professionals investigating the pro-apoptotic effects of the deubiquitinase (DUB) inhibitor EOAI3402143, accurate and reliable detection of apoptosis is paramount. This guide provides an objective comparison of the widely used Annexin V assay with alternative methods such as TUNEL and caspase activity assays for confirming apoptosis induced by this compound.
This compound is a potent inhibitor of the deubiquitinases Usp9x, Usp24, and Usp5, and has been shown to increase tumor cell apoptosis[1][2][3][4]. One study on non-small cell lung cancer (NSCLC) has demonstrated that this compound treatment leads to a significant increase in Annexin V positive cells and activation of caspase-3, indicating the induction of apoptosis[5]. This guide will delve into the methodologies for confirming these apoptotic events, presenting quantitative comparisons, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
Comparison of Apoptosis Detection Methods
The choice of apoptosis assay depends on various factors, including the specific stage of apoptosis to be detected, the cell type, and the available equipment. While Annexin V is a popular choice for detecting early apoptosis, combining it with other methods that measure later events can provide a more comprehensive picture of the apoptotic process.
| Feature | Annexin V Assay | TUNEL Assay | Caspase-3/7 Activity Assay |
| Principle | Detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis. | Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks, a later-stage apoptotic event. | Measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. |
| Stage of Apoptosis | Early | Late | Mid-to-Late |
| Typical Readout | Flow cytometry, fluorescence microscopy | Flow cytometry, fluorescence microscopy, light microscopy | Microplate reader (fluorometric or colorimetric), Western blot |
| Advantages | - Detects early apoptotic events. - High sensitivity and specificity when combined with a viability dye like Propidium Iodide (PI). - Relatively fast and straightforward protocol. | - Considered a gold standard for detecting late-stage apoptosis. - Can be used on fixed cells and tissue sections. | - Directly measures the activity of key executioner enzymes. - Can be highly sensitive and quantitative. - Amenable to high-throughput screening. |
| Disadvantages | - Can also stain necrotic cells if the plasma membrane is compromised; requires co-staining with a viability dye. - Phosphatidylserine exposure can be a reversible process in some cases. | - May also detect necrotic cells or cells with DNA damage from other sources. - The procedure can be more complex and time-consuming than the Annexin V assay. | - Caspase activation is a transient event. - Some non-apoptotic roles for caspases have been described. |
Experimental Protocols
Below are detailed protocols for the three key apoptosis detection methods.
Annexin V Staining Protocol for Flow Cytometry
This protocol is adapted from standard procedures for detecting phosphatidylserine externalization.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD staining solution
-
1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest by treating with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin-Binding Buffer.
-
Determine the cell concentration and adjust to 1 x 10^6 cells/mL in 1X Annexin-Binding Buffer.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
TUNEL Assay Protocol
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) method for detecting DNA fragmentation.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Induce apoptosis with this compound as described previously.
-
Harvest and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Resuspend the cells in the TdT reaction buffer from the kit.
-
Add the TdT enzyme and labeled dUTPs to the cell suspension and incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.
-
Stop the reaction by adding the provided stop buffer or by washing the cells.
-
Analyze the cells by fluorescence microscopy or flow cytometry.
Caspase-3/7 Activity Assay Protocol (Fluorometric)
This protocol describes a method to measure the activity of executioner caspases-3 and -7.
Materials:
-
Caspase-3/7 assay kit (containing a fluorogenic substrate like DEVD-AFC or DEVD-AMC)
-
Cell lysis buffer
-
Assay buffer
-
Fluorometric microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound to induce apoptosis.
-
After the treatment period, lyse the cells by adding the cell lysis buffer and incubating as recommended by the manufacturer.
-
Prepare the caspase-3/7 substrate solution by diluting the substrate in the assay buffer.
-
Add the substrate solution to each well of the 96-well plate containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).
-
The fluorescence intensity is proportional to the caspase-3/7 activity in the sample.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing apoptosis assays.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
Confirming apoptosis induced by this compound is a critical step in its preclinical evaluation. The Annexin V assay is a robust method for detecting early apoptotic events. For a more comprehensive analysis, it is recommended to complement the Annexin V data with assays that measure later-stage events, such as the TUNEL assay for DNA fragmentation or a caspase-3/7 activity assay. The choice of method should be guided by the specific experimental questions and available resources. By employing a multi-faceted approach, researchers can confidently characterize the pro-apoptotic efficacy of this compound.
References
- 1. Current trends in luminescence-based assessment of apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05809C [pubs.rsc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 4. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 5. EOAI, a ubiquitin-specific peptidase 5 inhibitor, prevents non-small cell lung cancer progression by inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Deubiquitinase Inhibitor EOAI3402143 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the deubiquitinase (DUB) inhibitor EOAI3402143 and its precursor, WP1130. It is designed to assist researchers in validating the specificity of this compound using knockout models by offering a summary of their performance, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Performance Comparison of DUB Inhibitors
This compound was developed as an optimized analog of WP1130 with improved drug-like properties. Both compounds target multiple deubiquitinases, playing crucial roles in various cellular processes, including protein stability, cell cycle progression, and apoptosis.
| Feature | This compound | WP1130 (Degrasyn) |
| Primary Targets | USP9X, USP24, USP5[1][2] | USP9X, USP5, USP14, UCH37[3][4][5] |
| IC50 (USP9X catalytic domain) | 1.6 µM[6] | Not explicitly reported for isolated domain |
| Cellular IC50 (Various Cancer Cell Lines) | nM to low µM range (e.g., 600 nM in UM-2 cells)[7] | ~0.5 - 2.5 µM[3][4] |
| Key Cellular Effects | Induces apoptosis, suppresses tumor growth[1][7] | Induces apoptosis, downregulates Bcr-Abl and JAK2[3] |
| Noted Advantages | Increased aqueous solubility and greater cellular USP9X inhibitory activity than WP1130[6] | Well-characterized precursor compound |
Experimental Protocols
Validating the on-target specificity of a small molecule inhibitor is critical. The following protocols outline a general workflow using CRISPR-Cas9-mediated knockout cell lines to confirm that the cellular effects of this compound are mediated through its intended targets.
Generation of Target-Specific Knockout Cell Lines via CRISPR-Cas9
Objective: To create cell lines deficient in USP9X, USP24, or USP5 to assess the impact of this compound in the absence of its primary targets.
Methodology:
-
gRNA Design and Cloning:
-
Design at least two independent single guide RNAs (sgRNAs) targeting early exons of USP9X, USP24, and USP5 to ensure complete loss of function.
-
Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral particles and transduce the target cancer cell line (e.g., a cell line sensitive to this compound).
-
-
Selection and Single-Cell Cloning:
-
Select transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Isolate single cells into 96-well plates to generate clonal populations.
-
-
Knockout Validation:
-
Expand clonal populations and screen for successful knockout at the genomic level using Sanger sequencing or next-generation sequencing to identify frameshift mutations.
-
Confirm the absence of the target protein via Western blotting.
-
Specificity Validation of this compound in Knockout Cell Lines
Objective: To determine if the phenotypic effects of this compound are diminished in cells lacking its intended targets.
Methodology:
-
Cell Viability Assay:
-
Plate wild-type (WT) and knockout (KO) cells in 96-well plates.
-
Treat cells with a dose-response range of this compound for 72 hours.
-
Assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).
-
Expected Outcome: The KO cell lines should exhibit a significantly reduced sensitivity to this compound compared to the WT cells, as indicated by a rightward shift in the dose-response curve and an increased IC50 value.
-
-
Apoptosis Assay:
-
Treat WT and KO cells with this compound at a concentration that induces significant apoptosis in WT cells.
-
After 24-48 hours, stain cells with Annexin V and propidium iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
Expected Outcome: The induction of apoptosis by this compound should be significantly attenuated in the KO cell lines compared to the WT cells.
-
-
Target Substrate Stabilization Assay:
-
USP9X is known to stabilize proteins such as MCL-1 and YAP1 by removing ubiquitin chains.[8][9]
-
Treat WT and USP9X KO cells with this compound.
-
Lyse the cells and perform a Western blot to assess the levels of known USP9X substrates (e.g., MCL-1, YAP1).
-
Expected Outcome: In WT cells, this compound treatment should lead to a decrease in the levels of USP9X substrates. In USP9X KO cells, the baseline levels of these substrates may already be lower, and the effect of this compound on their stability should be blunted.
-
Visualizing Pathways and Workflows
Signaling Pathways of this compound Targets
The primary targets of this compound, particularly USP9X, are involved in multiple cancer-relevant signaling pathways.
Signaling pathways influenced by this compound targets.
Experimental Workflow for Knockout Validation
The following diagram illustrates the key steps in validating the specificity of this compound using knockout cell lines.
Workflow for validating this compound specificity.
Logical Framework for Specificity Validation
Logical framework for specificity validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Roles of USP9X in cellular functions and tumorigenesis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The deubiquitinase USP9X promotes tumor cell survival and confers chemoresistance through YAP1 stabilization - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of Deubiquitinase Inhibitors: EOAI3402143 and b-AP15
In the landscape of cancer therapeutics, the ubiquitin-proteasome system (UPS) has emerged as a critical target. Within the UPS, deubiquitinating enzymes (DUBs) play a pivotal role in regulating protein stability and cellular processes, making them attractive targets for inhibitor development. This guide provides a comparative analysis of two prominent DUB inhibitors, this compound and b-AP15, summarizing their mechanisms of action, performance data from various studies, and the experimental protocols used for their evaluation.
Mechanism of Action
This compound is a potent and covalent inhibitor of several ubiquitin-specific proteases (USPs), primarily targeting Usp9x, Usp24, and Usp5 .[1][2][3][4] By inhibiting these DUBs, this compound leads to the accumulation of ubiquitinated proteins, triggering apoptotic pathways in cancer cells.[1][3][5] It has demonstrated greater aqueous solubility and cellular Usp9x inhibitory activity compared to its predecessor, WP1130.[2]
b-AP15 , on the other hand, is an inhibitor of the 19S proteasome-associated deubiquitinases, USP14 and ubiquitin C-terminal hydrolase L5 (UCHL5) .[6] Its mechanism involves the abrogation of DUB activity within the 19S regulatory particle of the proteasome, leading to the accumulation of polyubiquitinated proteins and subsequent proteotoxic stress.[7][8] This ultimately induces a rapid apoptotic response in tumor cells.[7][8] Some studies suggest that b-AP15 may also exhibit non-specific toxicity due to its α,β-unsaturated carbonyl moiety, which can react with other cysteine-containing proteins.
Signaling Pathway of this compound Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Usp9x/Usp24 inhibitor | Probechem Biochemicals [probechem.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 6. Targeted inhibition of the deubiquitinating enzymes, USP14 and UCHL5, induces proteotoxic stress and apoptosis in Waldenström macroglobulinaemia tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Tumor Cell Apoptosis by a Proteasome Deubiquitinase Inhibitor Is Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Identification and characterization of a proteasome deubiquitinase inhibitor - Karolinska Institutet - Figshare [openarchive.ki.se]
EOAI3402143: A Leap Forward in Deubiquitinase Inhibition with Enhanced Drug-Like Properties
A Comparative Analysis of the Novel DUB Inhibitor EOAI3402143 Against its Predecessor, WP1130, for researchers, scientists, and drug development professionals.
The novel deubiquitinase (DUB) inhibitor, this compound, demonstrates significantly improved drug-like properties when compared to its parent compound, WP1130. Developed as a potent inhibitor of ubiquitin-specific proteases USP9X, USP24, and USP5, this compound offers enhanced aqueous solubility and greater cellular activity, positioning it as a more viable candidate for therapeutic development. This guide provides a comprehensive comparison of this compound and WP1130, supported by experimental data and detailed methodologies, to assist researchers in assessing its potential for B-cell malignancies and other cancers.
Enhanced Physicochemical and Pharmacological Profile
This compound was engineered from the WP1130 scaffold to overcome limitations such as poor solubility.[1][2] This optimization has resulted in a compound with a superior profile for preclinical and potential clinical development. A direct comparison of their key properties highlights the advancements achieved with this compound.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | WP1130 | Source(s) |
| Molecular Formula | C₂₅H₂₈Cl₂N₄O₃ | C₁₉H₁₈BrN₃O | [3][4] |
| Molecular Weight ( g/mol ) | 503.42 | 384.27 | [3][4] |
| Aqueous Solubility | Increased | Insoluble | [4][5] |
| DMSO Solubility | ≥ 100 mg/mL (198.64 mM) | ≥ 16 - 100 mg/mL | [5][6] |
Table 2: Comparison of Biological Activity
| Target/Activity | This compound | WP1130 | Source(s) |
| Primary Targets | USP9X, USP24, USP5 | USP9X, USP5, USP14, UCH37 | [7][8] |
| USP9X IC₅₀ | 1.6 µM (catalytic domain) | Not specified (≥80% inhibition at 5 µM) | [3][9] |
| Cellular IC₅₀ (Myeloma) | Potent nM activity reported | ~0.5 - 2.5 µM | [5][10] |
| Key Downstream Effect | Increased tumor cell apoptosis | Induces apoptosis and aggresome formation | [8][11] |
Mechanism of Action: Targeting Key Survival Pathways
This compound exerts its anti-tumor effects by inhibiting key deubiquitinases that are crucial for cancer cell survival. By targeting USP9X and USP24, it prevents the stabilization of the anti-apoptotic protein Mcl-1, a critical survival factor in malignancies like multiple myeloma.[11] Furthermore, its inhibition of USP5 has been linked to the suppression of p53 and FAS levels.[3] This multi-targeted inhibition ultimately leads to the induction of apoptosis in cancer cells.
References
- 1. Deubiquitinating ALDH1A3 key to maintaining the culprit of aggressive brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WP1130 A cell-permeable tyrphostin compound that acts as a partially selective deubiquitinase (DUB) inhibitor and suppresses JAK-Stat signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Deubiquitinase inhibition by small-molecule WP1130 triggers aggresome formation and tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Preclinical Head-to-Head: EOAI3402143 Versus Standard Chemotherapy in Oncology Models
For Immediate Release
[City, State] – November 10, 2025 – A comprehensive analysis of preclinical data positions EOAI3402143, a novel deubiquitinase (DUB) inhibitor, as a promising therapeutic candidate when benchmarked against standard-of-care chemotherapy regimens in multiple cancer models. This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental protocols of this compound in multiple myeloma, pancreatic cancer, and non-small cell lung cancer (NSCLC), offering valuable insights for researchers, scientists, and drug development professionals.
This compound distinguishes itself by targeting the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis that is often dysregulated in cancer. Specifically, this compound inhibits the deubiquitinases Usp9x, Usp24, and Usp5, leading to the accumulation of polyubiquitinated proteins and ultimately inducing apoptosis in cancer cells.[1][2][3] This mechanism of action offers a targeted approach that contrasts with the broader cytotoxic effects of traditional chemotherapy.
Multiple Myeloma: A Promising Alternative to Proteasome Inhibitors
In preclinical models of multiple myeloma, this compound has demonstrated potent anti-tumor activity. While direct comparative studies are not yet available, existing data allows for an indirect assessment against the standard-of-care proteasome inhibitor, bortezomib.
Table 1: Preclinical Efficacy of this compound vs. Bortezomib in Multiple Myeloma Xenograft Models
| Compound | Cancer Model | Treatment Regimen | Key Findings | Reference |
| This compound | Myeloma tumors in mice | Not specified | Fully blocked or regressed myeloma tumors. | [2][4] |
| Bortezomib | Multiple Myeloma Xenograft | 0.5 mg/kg IV, twice weekly for 4 weeks | Significant inhibition of tumor growth, increased overall survival. | [1] |
| Bortezomib | Bortezomib-resistant MM PDX model | 0.5 mg/kg intraperitoneally, twice a week | No significant difference in tumor growth compared to vehicle control. | [5] |
Experimental Protocols:
This compound (General Reference): While specific in vivo protocols for this compound in multiple myeloma were not detailed in the reviewed literature, it is noted to fully block or regress myeloma tumors in mice.[2][4]
Bortezomib: Human multiple myeloma cells were implanted in murine models. Treatment with bortezomib at a dose of 0.5 mg/kg administered intravenously twice weekly for four weeks resulted in a significant inhibition of tumor growth and an increase in overall survival. The treatment was well-tolerated at this dosage.[1] In a separate study using a bortezomib-resistant patient-derived xenograft (PDX) model, bortezomib was administered intraperitoneally at a dose of 0.5 mg/kg twice a week for five doses, which did not result in significant tumor growth inhibition.[5]
Pancreatic Cancer: Demonstrating Efficacy in a Challenging Tumor Type
Pancreatic ductal adenocarcinoma (PDAC) remains a notoriously difficult-to-treat cancer. This compound has shown significant preclinical efficacy in a human pancreatic cancer xenograft model.
Table 2: Preclinical Efficacy of this compound vs. Standard Chemotherapy in a Pancreatic Cancer Xenograft Model (MIAPACA2)
| Compound | Cancer Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound (G9) | MIAPACA2 Xenograft (NSG mice) | 15 mg/kg, intraperitoneally | Suppression of tumor growth. | [1][5] |
| Gemcitabine | MIA PaCa-2 Xenograft (CD1 nu/nu mice) | Not specified | 69% inhibition of tumor weight. | [6] |
| Nab-paclitaxel | AsPC-1 Xenograft | Not specified | 72% net tumor growth inhibition. | [7][8] |
Experimental Protocols:
This compound (G9): Human MIAPACA2 pancreatic cancer cells were subcutaneously injected into NSG mice. Once tumors were measurable, mice were treated with this compound at a dose of 15 mg/kg via intraperitoneal injection. Tumor growth was monitored throughout the treatment period, demonstrating suppression of tumor growth.[1][5]
Gemcitabine: Human MIA PaCa-2 pancreatic carcinoma cells were maintained by serial trocar implantation in CD1 nu/nu mice. Treatment with gemcitabine resulted in a 69% inhibition of tumor weight. The specific dosing and schedule were not detailed in the provided source.[6]
Nab-paclitaxel: In a study using the AsPC-1 pancreatic ductal adenocarcinoma murine xenograft model, treatment with nab-paclitaxel resulted in a 72% net tumor growth inhibition.[7][8]
Non-Small Cell Lung Cancer (NSCLC): A Potential New Avenue
In the context of NSCLC, this compound has shown the ability to inhibit cancer cell viability in vitro. While in vivo comparative data is limited, we can draw insights from studies on standard chemotherapy in NSCLC xenograft models.
Table 3: Preclinical Efficacy of this compound vs. Standard Chemotherapy in NSCLC Models
| Compound | Cancer Model | Treatment Regimen | Key Findings | Reference |
| This compound (G9) | A549 and H1299 cells (in vitro) | Concentration-dependent | Inhibited cell viability. | [7] |
| Cisplatin | A549 Xenograft | Not specified | Enhanced radiation-induced cytotoxicity and tumor suppression. | [9] |
| Cisplatin + Etoposide | Advanced NSCLC (Clinical) | Cisplatin 80 mg/m² IV day 1; Etoposide 40 mg/m²/day oral days 1-21 | 30.8% partial response rate in a pilot phase II study. |
Experimental Protocols:
This compound (G9): In vitro studies on A549 and H1299 NSCLC cell lines showed that this compound inhibited cell viability in a concentration-dependent manner.[7]
Cisplatin: In a xenograft mouse model using Lewis lung carcinoma cells, the combination of cisplatin and ionizing radiation yielded the most significant tumor suppression. Cisplatin was shown to enhance the radiation-induced cytotoxicity in A549 cells.[9]
Cisplatin and Etoposide: A clinical pilot phase II study in patients with advanced NSCLC utilized a regimen of 80 mg/m² intravenous cisplatin on day 1 plus 40 mg/m²/day oral etoposide for 21 consecutive days, repeated every 29 days. This regimen resulted in a 30.8% partial response rate.
Visualizing the Mechanism and Experimental Approach
To further elucidate the scientific underpinnings of this compound and the methodologies used in its evaluation, the following diagrams are provided.
Caption: this compound inhibits DUBs, leading to apoptosis.
Caption: Workflow for a typical in vivo anti-tumor study.
Conclusion
The preclinical data available to date suggests that this compound holds significant promise as a novel anti-cancer agent. Its distinct mechanism of action, targeting specific deubiquitinases, translates to potent anti-tumor activity in models of multiple myeloma, pancreatic cancer, and NSCLC. While direct head-to-head preclinical studies with standard chemotherapy are needed for a definitive comparison, the existing evidence warrants further investigation of this compound in clinical settings. This guide provides a foundational overview for the scientific community to assess the potential of this next-generation cancer therapeutic.
References
- 1. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 4. Bortezomib-resistant multiple myeloma patient-derived xenograft is sensitive to anti-CD47 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of In Vivo Tumor Regression with the Deubiquitinase Inhibitor EOAI3402143: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor efficacy of EOAI3402143, a potent inhibitor of deubiquitinases (DUBs) Usp9x, Usp24, and Usp5. The data presented herein is compiled from preclinical studies in pancreatic cancer and multiple myeloma xenograft models, offering a quantitative analysis of its tumor regression capabilities against a relevant predecessor compound, WP1130.
Mechanism of Action: Targeting the Ubiquitin-Proteasome System
This compound exerts its anti-cancer effects by inhibiting key deubiquitinases, enzymes responsible for removing ubiquitin tags from proteins, thereby rescuing them from proteasomal degradation. By inhibiting Usp9x, Usp24, and Usp5, this compound leads to the accumulation of ubiquitinated pro-apoptotic proteins, ultimately triggering programmed cell death in cancer cells. This mechanism has shown promise in malignancies where these DUBs are overexpressed and contribute to tumor cell survival and proliferation.[1][2]
Comparative Analysis of In Vivo Tumor Regression
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in inducing tumor regression in xenograft models of pancreatic cancer and multiple myeloma. For comparative context, data on the predecessor compound, WP1130, is also included where available.
Table 1: Pancreatic Cancer Xenograft Model (MIAPACA2 Cells)
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (Day 1) | Mean Tumor Volume (Day 21) | Percent Tumor Growth Inhibition (TGI) |
| Vehicle Control | PEG300/DMSO, i.p., every other day | ~100 mm³ | ~750 mm³ | - |
| This compound | 15 mg/kg, i.p., every other day | ~100 mm³ | ~250 mm³ | ~67% |
Data extracted and estimated from Pal A, et al. Neoplasia. 2018.
Table 2: Multiple Myeloma Xenograft Model
| Treatment Group | Dosage & Schedule | Outcome |
| Vehicle Control | Not specified | Progressive tumor growth |
| This compound | Not specified in abstract | Full blockage or regression of tumors |
Qualitative description from Peterson LF, et al. Blood. 2015. Specific quantitative data from tumor growth curves was not available in the abstract.
Table 3: Comparative Compound - WP1130 in Glioblastoma Xenograft Model (U251 Cells)
| Treatment Group | Dosage & Schedule | Outcome |
| Vehicle Control | Not specified | Progressive tumor growth |
| WP1130 | Not specified | Significant attenuation in tumor growth |
| WP1130 + ABT263 | Not specified | 47.7% regression of tumor size |
Data from a study on the predecessor compound WP1130, demonstrating its in vivo activity.
Experimental Protocols
Pancreatic Cancer Xenograft Study (this compound)
-
Cell Line: MIAPACA2 (human pancreatic cancer cell line).
-
Animal Model: Non-obese diabetic/severe combined immunodeficiency gamma (NSG) mice.
-
Tumor Implantation: 5 x 10⁶ MIAPACA2 cells were injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: Treatment began when tumors reached a palpable size of approximately 100 mm³.
-
Treatment Groups:
-
Vehicle Control: PEG300/DMSO administered intraperitoneally (i.p.) every other day.
-
This compound: 15 mg/kg administered i.p. every other day.
-
-
Monitoring: Tumor volume was measured twice weekly using calipers.[2]
Multiple Myeloma Xenograft Study (this compound)
-
Animal Model: Murine xenograft model of multiple myeloma.
-
Outcome: The study reported that this compound "fully blocked or regressed myeloma tumors in mice."[1] Detailed quantitative data on tumor volume over time was not available in the referenced abstract.
Visualizing the Pathway and Process
To further elucidate the mechanisms and methodologies described, the following diagrams are provided.
Caption: this compound inhibits DUBs, leading to apoptosis.
Caption: Workflow for the in vivo pancreatic cancer study.
References
Comparative Analysis of EOAI3402143 IC50 Values Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of EOAI3402143 across different cancer cell lines. This compound is a potent and selective deubiquitinase (DUB) inhibitor targeting ubiquitin-specific proteases (USPs) such as USP9X, USP24, and USP5.[1] By inhibiting these enzymes, this compound can modulate the stability of key proteins involved in cell survival and proliferation, leading to apoptosis in cancer cells. This document summarizes the available data on its half-maximal inhibitory concentration (IC50) values, details the experimental methodologies for such determinations, and visualizes its mechanism of action.
Potency and Efficacy of this compound: A Comparative Summary
While specific IC50 values for this compound across a wide range of cell lines are not extensively documented in publicly available literature, the existing data indicates a dose-dependent inhibitory effect on various cancer cell types. The following table summarizes the observed bioactivity of this compound.
| Cell Line | Cancer Type | Observed Effect | IC50 Value |
| Enzymatic Assay | - | Inhibition of USP9X catalytic domain | 1.6 µM |
| UM-2, UM-6, UM-16, UM-76 | Head and Neck Squamous Cell Carcinoma | Dose-dependent suppression of cell survival.[1][2] At 600 nM, this compound completely suppresses 3D colony growth of UM-2 cells.[1][2] | Not Reported |
| A549, H1299 | Non-Small Cell Lung Cancer | Concentration-dependent inhibition of cell viability.[3] | Not Reported |
| Multiple Myeloma Cells | Multiple Myeloma | Induces apoptosis at nanomolar concentrations.[4] | Not Reported |
| Diffuse Large B-cell Lymphoma Cells | Diffuse Large B-cell Lymphoma | Displays nanomolar apoptotic activity. | Not Reported |
| MM.1S | Multiple Myeloma | Dose-dependent inhibition of cell viability. | Not Reported |
It is important to note that the lack of standardized reporting of IC50 values across different studies makes direct comparison challenging. The observed potency can be influenced by the specific experimental conditions, including the assay used and the incubation time.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency of a compound. A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
General Protocol for IC50 Determination via MTT Assay
This protocol outlines the general steps for determining the IC50 of this compound in a given adherent cancer cell line.
1. Cell Seeding:
- Culture the selected cancer cell line in appropriate growth medium until approximately 80% confluency.
- Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
- Perform serial dilutions of the stock solution to create a range of desired concentrations.
- Remove the old medium from the 96-well plate and add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate to ensure complete dissolution.
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
- The IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, can be determined from this curve using non-linear regression analysis.
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is essential to visualize its role in the cellular signaling pathways. The following diagrams illustrate the experimental workflow for IC50 determination and the signaling pathway targeted by this compound.
Caption: Workflow for determining the IC50 value of a compound.
Caption: this compound inhibits DUBs, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | inhibitor of Usp9x and Usp24 | CAS# this compound | deubiquitinase (DUB) inhibitor | EOAI 3402143; EOAI-3402143| InvivoChem [invivochem.com]
- 3. Deubiquitinase USP5 promotes non-small cell lung cancer cell proliferation by stabilizing cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting deubiquitinase activity with a novel small-molecule inhibitor as therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for EOAI3402143
For researchers, scientists, and drug development professionals utilizing the deubiquitinase (DUB) inhibitor EOAI3402143, adherence to proper disposal procedures is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound and its common formulations.
I. Understanding the Compound and Associated Hazards
This compound is a research chemical, and as such, its toxicological properties have not been fully elucidated.[1] Therefore, it should be handled with care, assuming it is a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. When handling the pure compound or its solutions, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn.
Solutions of this compound are frequently prepared in solvents such as Dimethyl Sulfoxide (DMSO), corn oil, Polyethylene Glycol (PEG300), Tween-80, saline, and SBE-β-CD. The disposal of these solutions must consider the hazards associated with both the solute (this compound) and the solvent.
II. Disposal of Pure this compound
Unused or waste this compound in its pure form must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
Procedure:
-
Containerize: Place the waste this compound in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and any other pertinent hazard information.
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]
III. Disposal of this compound Solutions
The disposal method for solutions of this compound depends on the solvent used. In all cases, these solutions should be treated as hazardous waste.
| Solvent System | Disposal Considerations |
| DMSO | DMSO is a combustible liquid that can penetrate the skin and may carry dissolved toxic substances with it.[4] Waste DMSO solutions containing this compound should be collected in a designated, labeled hazardous waste container for organic solvents.[4] Do not dispose of down the drain.[5] |
| Corn Oil | While corn oil itself is not typically considered hazardous waste, when mixed with a research chemical, the entire mixture must be treated as such.[6][7][8] Collect the waste in a labeled container and dispose of it through a licensed hazardous waste contractor.[6] Oil-soaked materials may spontaneously combust and should be stored in closed metal containers.[9] |
| PEG300 | PEG300 is not considered hazardous, but the presence of this compound necessitates that the solution be disposed of as chemical waste.[10][11] Collect in a labeled container for disposal by a licensed contractor.[10] |
| Tween-80 | Tween-80 is not classified as a hazardous substance.[12] However, due to the dissolved this compound, the waste solution must be disposed of as hazardous chemical waste in accordance with local regulations.[13][14] |
| Saline Solution | Small quantities of saline solution without hazardous additives can typically be disposed of down the drain.[15] However, when used as a vehicle for this compound, the resulting solution must be collected as aqueous hazardous waste.[16][17] |
| SBE-β-CD | Sulfobutylether-β-cyclodextrin (SBE-β-CD) is generally considered non-hazardous.[1] However, any solution containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.[1][18] |
IV. Experimental Protocols for Waste Handling
While no specific experimental protocols for the disposal of this compound are provided in the available literature, a general protocol for handling chemical waste in a laboratory setting should be followed:
-
Waste Segregation: Do not mix different types of chemical waste. Keep organic solvent waste separate from aqueous waste.
-
Container Management: Use appropriate, leak-proof, and clearly labeled containers for waste collection. Do not overfill containers.
-
Spill Management: In the event of a spill, ensure the area is well-ventilated. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[19] Collect the absorbed material into a hazardous waste container. Clean the spill area thoroughly.
-
Documentation: Maintain a log of the chemical waste generated, including the chemical name, quantity, and date of disposal.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its solutions.
Caption: Disposal workflow for this compound.
References
- 1. abmole.com [abmole.com]
- 2. nipissingu.ca [nipissingu.ca]
- 3. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. depts.washington.edu [depts.washington.edu]
- 6. avenalab.com [avenalab.com]
- 7. fishersci.com [fishersci.com]
- 8. gpreinc.com [gpreinc.com]
- 9. venturafoods.com [venturafoods.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. trc-corp.com [trc-corp.com]
- 12. cospheric.com [cospheric.com]
- 13. lobachemie.com [lobachemie.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. quora.com [quora.com]
- 16. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. uwm.edu [uwm.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
